molecular formula C12H16N2O B3025727 N,N-Dimethyltryptamine N-oxide CAS No. 948-19-6

N,N-Dimethyltryptamine N-oxide

Katalognummer: B3025727
CAS-Nummer: 948-19-6
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: FSRSWKRQDYWUFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyltryptamine-N-oxide (DMT-N-oxide) is a documented metabolite of N,N-Dimethyltryptamine (DMT), identified in scientific research on the metabolism of psychedelic compounds . It is formed in the body through the process of N-oxidation, one of the key metabolic pathways for DMT . Studies investigating the pharmacokinetics of DMT, especially in combination with harmine alkaloids (a model for ayahuasca), have detected and measured DMT-N-oxide as part of their analysis, highlighting its relevance in understanding the complete metabolic fate of DMT in humans . As a reference standard, DMT-N-oxide is critical for researchers in the fields of analytical chemistry, neuropharmacology, and forensic toxicology. Its primary applications include use as a biomarker in metabolic and pharmacokinetic studies, a critical standard for quantifying DMT metabolism in biological samples, and a tool for investigating the stability and degradation pathways of tryptamine-based compounds. It is important to note that the stability of DMT and its analogues can be a concern, and conversion to the N-oxide form is a known degradation product that researchers aim to prevent, often by converting the freebase to a more stable salt form like fumarate . This product is intended for research and analytical applications only. It is not for human or veterinary diagnostic or therapeutic use. Synonyms: 2-(1H-Indol-3-yl)-N,N-dimethylethanamine oxide . DMT-N-oxide.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2,15)8-7-10-9-13-12-6-4-3-5-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRSWKRQDYWUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC1=CNC2=CC=CC=C21)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024770
Record name Dimethyltryptamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-19-6
Record name Dimethyltryptamine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyltryptamine N-oxide (DMT N-oxide): Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine N-oxide (DMT-NO) is a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). First identified in the mid-1950s, DMT-NO is generally considered to be pharmacologically inactive, representing a significant pathway in the metabolic clearance of DMT, particularly when monoamine oxidase (MAO) activity is inhibited. This technical guide provides a comprehensive overview of the discovery and history of DMT-NO, alongside detailed experimental protocols for its synthesis, extraction, and quantification. It is intended to serve as a core resource for researchers in pharmacology, analytical chemistry, and drug development.

Discovery and History

The history of DMT N-oxide is intrinsically linked to the early investigations into the metabolism of DMT. Following the first synthesis of DMT in 1931 by Canadian chemist Richard Manske, it wasn't until the mid-1950s that its psychoactive properties were explored. Stephen Szara, a Hungarian psychiatrist, was a pivotal figure in this research. After being denied access to LSD, Szara turned his attention to DMT, which he synthesized and self-administered, documenting its profound, short-acting psychedelic effects.[1]

Subsequent research focused on understanding the metabolic fate of this intriguing compound. In 1955, M.S. Fish, N.M. Johnson, E.P. Lawrence, and E.C. Horning published their work on oxidative N-dealkylation, identifying DMT N-oxide as a metabolite of DMT.[2][3] Almost concurrently, Stephen Szara's 1956 publication, "Dimethyltryptamine: Its metabolism in man; the relation of its psychotic effect to the serotonin metabolism," further solidified the role of N-oxidation in DMT's metabolic pathway.[4][5] These early studies established that DMT is metabolized via two primary routes: oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA), and N-oxidation to DMT N-oxide.[2][4] It was also noted in these early studies that the metabolites of DMT did not produce the same psychoactive effects as the parent compound.[4]

In the decades that followed, research into DMT and its metabolites was sporadic, largely due to the legal restrictions placed on psychedelic compounds. However, with the resurgence of psychedelic research in recent years, there has been a renewed interest in fully characterizing the pharmacokinetics and metabolic profile of DMT. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled highly sensitive and specific quantification of DMT and its metabolites, including DMT N-oxide, in various biological matrices.[6][7] These advancements have been crucial in clinical studies of DMT and ayahuasca, a traditional Amazonian brew containing DMT and MAO inhibitors, where the inhibition of MAO leads to an increased importance of the N-oxidation pathway.[6][8]

Quantitative Data

While DMT N-oxide is consistently reported as an inactive metabolite, comprehensive quantitative data on its pharmacological profile is sparse in the scientific literature. The primary focus of most research has been on the parent compound, DMT. However, the available analytical data from pharmacokinetic studies provide valuable information on its detection and quantification.

ParameterValueMatrixAnalytical MethodReference
Linear Range (Plasma) 0.25–125 ng/mLHuman PlasmaLC-MS/MS[6][9]
15–250 nMHuman PlasmaLC-MS/MS[3][7]
Linear Range (Urine) 2.5–250 ng/mLHuman UrineLC-MS/MS[6]
Lower Limit of Quantification (LLOQ) (Plasma) 0.25 ng/mLHuman PlasmaLC-MS/MS[6]
0.1 ng/mLHuman PlasmaLC-MS/MS[10]
Intra-assay Accuracy 93–113%Human PlasmaLC-MS/MS[10]
Inter-assay Accuracy 93–113%Human PlasmaLC-MS/MS[10]
Intra-assay Precision (CV) ≤ 11%Human PlasmaLC-MS/MS[10]
Inter-assay Precision (CV) ≤ 11%Human PlasmaLC-MS/MS[10]

Note: The lack of extensive receptor binding and functional assay data for DMT N-oxide is a significant gap in the literature. The prevailing consensus of its inactivity is largely based on early observations and the absence of reported psychoactive effects.[4]

Experimental Protocols

Chemical Synthesis of this compound

Materials:

  • N,N-Dimethyltryptamine (DMT) freebase

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve N,N-Dimethyltryptamine (DMT) freebase in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled DMT solution with stirring. Alternatively, hydrogen peroxide can be used as the oxidizing agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. The aqueous layer may be back-extracted with DCM to ensure complete recovery of the product.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude DMT N-oxide can be purified by recrystallization or column chromatography if necessary.

Note: This is a generalized protocol and may require optimization for yield and purity. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Extraction of DMT N-oxide from Biological Matrices (Plasma)

The following protocol is a composite based on several validated LC-MS/MS methods for the quantification of DMT and its metabolites in human plasma.[7][10]

Materials:

  • Human plasma samples

  • Internal standard (IS) solution (e.g., DMT-d6)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation: Add a sufficient volume of cold methanol (e.g., 150 µL) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and methanol with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of DMT and its metabolites. The following is a summary of typical parameters.

  • Chromatographic Separation:

    • Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DMT N-oxide and the internal standard are monitored for quantification. For DMT N-oxide (C₁₂H₁₆N₂O, MW: 204.27 g/mol ), a common precursor ion is [M+H]⁺ at m/z 205. Product ions would be determined through infusion and optimization experiments.

Signaling Pathways and Experimental Workflows

As DMT N-oxide is considered an inactive metabolite, there are no known direct signaling pathways associated with it. Its primary relevance is within the metabolic pathway of DMT.

Diagrams

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO Primary Pathway N_Oxidation N-Oxidation (CYP450 enzymes) DMT->N_Oxidation Secondary Pathway IAA Indole-3-Acetic Acid (IAA) (Inactive) MAO->IAA DMT_NO DMT N-oxide (Inactive) N_Oxidation->DMT_NO

Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Evaporation & Reconstitution extract->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

A typical analytical workflow for the quantification of DMT N-oxide.

Conclusion

This compound is a historically significant and metabolically important, albeit pharmacologically inactive, metabolite of DMT. Its discovery was a key step in understanding the metabolic fate of tryptamines in the human body. For modern researchers, the accurate quantification of DMT N-oxide is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of DMT, especially in the context of co-administration with MAO inhibitors. This technical guide provides a foundational understanding and practical methodologies for the continued investigation of this compound. Further research is warranted to definitively confirm the lack of pharmacological activity of DMT N-oxide across a broad range of receptor targets and to develop and validate a standardized, high-yield chemical synthesis protocol.

References

The Role of N,N-Dimethyltryptamine N-oxide in DMT Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyltryptamine (DMT), a potent endogenous psychedelic, undergoes extensive metabolism in the human body, leading to a variety of metabolites. While the primary metabolic pathway involves oxidative deamination by monoamine oxidase A (MAO-A) to form indole-3-acetic acid (IAA), a significant alternative route is the N-oxidation of DMT to N,N-dimethyltryptamine N-oxide (DMT-NO). This technical guide provides an in-depth exploration of the role of DMT-NO in the overall metabolism of DMT. It consolidates current knowledge on the formation, enzymatic pathways, and pharmacological significance of this major metabolite. The guide also presents quantitative data in structured tables, details key experimental protocols for its study, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

N,N-dimethyltryptamine (DMT) is a naturally occurring tryptamine alkaloid found in numerous plant and animal species, including humans.[1][2] It is renowned for its profound and short-acting psychedelic effects, mediated primarily through its interaction with serotonin 2A (5-HT2A) receptors.[2] The rapid inactivation of DMT when administered orally is attributed to extensive first-pass metabolism, predominantly by MAO-A in the liver and gastrointestinal tract.[2][3][4] However, alternative metabolic pathways exist, leading to the formation of several other metabolites, with this compound (DMT-NO) being one of the most significant.[1][3] Understanding the complete metabolic profile of DMT, including the role of DMT-NO, is crucial for elucidating its endogenous function, optimizing its therapeutic potential, and ensuring its safe clinical application.

Metabolic Pathways of DMT

The metabolism of DMT is multifaceted, with two primary pathways dictating its biotransformation: oxidative deamination and N-oxidation. Other minor pathways, such as demethylation and hydroxylation, also contribute to a lesser extent.

Major Metabolic Pathway: Oxidative Deamination

The principal route of DMT metabolism is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A).[2][3] This enzymatic reaction converts DMT into indole-3-acetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to the main and inactive metabolite, indole-3-acetic acid (IAA).[3][5][6]

The Role of this compound (DMT-NO)

DMT-NO is the second most abundant metabolite of DMT.[3][7][8] Its formation represents a significant alternative metabolic pathway, particularly under conditions where MAO-A activity is compromised or bypassed.

The conversion of DMT to DMT-NO occurs through the N-oxidation of the tertiary amine group of DMT. While the specific enzymes responsible for this reaction are still under investigation, evidence points towards the involvement of Cytochrome P450 (CYP) enzymes.[5] Some studies suggest that flavin-containing monooxygenases (FMOs) could also play a role, as they are known to catalyze the N-oxidation of various xenobiotics, though direct evidence for their involvement in DMT metabolism is pending further research.[9]

The formation of DMT-NO is notably increased when DMT is administered via routes that avoid extensive first-pass metabolism, such as smoking or intravenous injection.[6][10][11] Furthermore, co-administration of DMT with MAO inhibitors (MAOIs), as is the case with the traditional psychedelic brew Ayahuasca, leads to a significant shift in metabolism from the MAO-A pathway towards N-oxidation, resulting in higher levels of DMT-NO.[3]

The pharmacological activity of DMT-NO is a subject of ongoing research. It has been hypothesized that DMT-NO may possess psychoactive properties similar to DMT.[12] However, robust in vivo studies in humans are needed to confirm this hypothesis. Some reports suggest that DMT-NO is biologically inactive.[13]

Quantitative Data on DMT Metabolism

The following tables summarize key quantitative data from various studies on DMT metabolism, providing a comparative overview of metabolite levels under different conditions.

Table 1: Urinary Excretion of DMT and Metabolites after Oral and Smoked Administration
CompoundOral Administration (25 mg DMT)Smoked Administration (25 mg DMT)
DMT Not Detected10% of recovered compounds
DMT-NO 3% of recovered compounds28% of recovered compounds
IAA 97% of recovered compounds63% of recovered compounds

Data from Riba et al. (2015)[6][11]

Table 2: Linear Ranges for Quantification of DMT and Metabolites in Human Plasma and Urine
AnalyteMatrixLinear Range (ng/mL)
DMT Plasma0.5 - 500
DMT-NO Plasma0.25 - 125
IAA Plasma240 - 6000
DMT Urine2.5 - 250
DMT-NO Urine2.5 - 250

Data from a validated LC-MS/MS method.[8][14][15]

Table 3: In Vitro Metabolism of DMT by Human CYP Isozymes
CYP IsozymeIntrinsic Clearance (µl/min/nmol CYP)Half-life (min)
CYP2D6 8019
CYP2C19 37189
CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5 No turnover detected-

Data from an in vitro study using recombinant human CYP enzymes.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DMT metabolism, focusing on the identification and quantification of DMT-NO.

Quantification of DMT, DMT-NO, and IAA in Human Plasma and Urine by LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of DMT and its major metabolites.[8][17]

4.1.1. Sample Preparation

  • Plasma: To 100 µL of human plasma, add an internal standard solution. Precipitate proteins by adding 300 µL of a 75:25 (v/v) acetonitrile:methanol solution. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • Urine: Dilute urine samples with deionized water as needed. Add an internal standard solution and inject directly into the LC-MS/MS system.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, such as a C18 or Phenyl column (e.g., SpeedCore Diphenyl, 50 x 2.1 mm, 2.6 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over a run time of approximately 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DMT: Precursor ion (e.g., m/z 189.1) → Product ion (e.g., m/z 58.1)

      • DMT-NO: Precursor ion (e.g., m/z 205.1) → Product ion (e.g., m/z 58.1)

      • IAA: Precursor ion (e.g., m/z 176.1) → Product ion (e.g., m/z 130.1)

4.1.3. Data Analysis

Quantify the analytes by constructing calibration curves using the peak area ratios of the analytes to their respective internal standards.

In Vitro Metabolism of DMT using Human Liver Microsomes (HLM) and Recombinant CYP Enzymes

This protocol is designed to investigate the contribution of specific CYP enzymes to the metabolism of DMT.[10][18][19]

4.2.1. Incubation with Recombinant CYP Enzymes

  • Prepare an incubation mixture containing:

    • Recombinant human CYP enzyme (e.g., CYP2D6, CYP2C19).

    • NADPH-regenerating system.

    • Phosphate buffer (pH 7.4).

    • DMT solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the DMT solution.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for the disappearance of DMT and the formation of metabolites.

4.2.2. Incubation with Human Liver Microsomes (HLM)

  • Prepare an incubation mixture containing:

    • Human liver microsomes (0.5 mg/mL).

    • NADPH-regenerating system.

    • Phosphate buffer (pH 7.4).

    • DMT (1 µM).

    • Optional: Specific CYP inhibitors (e.g., quinidine for CYP2D6) or general CYP inhibitors (e.g., SKF-525A).[10][18]

  • Follow the incubation and analysis procedure as described for recombinant CYP enzymes.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways of DMT and a typical experimental workflow for its analysis.

DMT_Metabolism cluster_major Major Pathway cluster_alternative Alternative Pathways DMT N,N-Dimethyltryptamine (DMT) DMT_NO This compound (DMT-NO) (Second Major Metabolite) DMT->DMT_NO N-Oxidation (CYP450) IAL Indole-3-acetaldehyde DMT->IAL MAO-A NMT N-methyltryptamine (NMT) (Minor Metabolite) DMT->NMT Demethylation (CYP2D6, CYP2C19) OH_DMT Hydroxylated Metabolites (e.g., 6-OH-DMT) DMT->OH_DMT Hydroxylation (CYP2D6) IAA Indole-3-acetic acid (IAA) (Major Metabolite, Inactive) IAL->IAA Aldehyde Dehydrogenase

Caption: Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Protein_Precipitation Protein Precipitation (Plasma) Plasma->Protein_Precipitation Urine Human Urine Dilution Dilution (Urine) Urine->Dilution LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Dilution->LC_MSMS Quantification Quantification of DMT, DMT-NO, IAA LC_MSMS->Quantification

Caption: Experimental workflow for DMT metabolite analysis.

Conclusion

This compound is a pivotal metabolite in the biotransformation of DMT. Its formation through N-oxidation represents a significant metabolic pathway that becomes particularly prominent when the primary MAO-A-mediated oxidative deamination is either inhibited or bypassed. While the full pharmacological profile of DMT-NO remains to be elucidated, its role as a major metabolite underscores the complexity of DMT metabolism. Further research is warranted to identify the specific enzymes responsible for its formation and to definitively characterize its physiological and psychoactive effects. The methodologies and data presented in this guide provide a solid foundation for future investigations into the intricate metabolic fate of DMT and its implications for both endogenous function and therapeutic applications.

References

An In-depth Technical Guide to the Biosynthesis of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltryptamine N-oxide (DMT N-oxide) is a primary metabolite of N,N-Dimethyltryptamine (DMT), a potent endogenous psychedelic compound. Understanding the biosynthetic pathway of DMT N-oxide is crucial for comprehending the pharmacokinetics and overall biological role of DMT. This technical guide provides a detailed overview of the multi-step enzymatic conversion of tryptophan to DMT and its subsequent oxidation to DMT N-oxide. The guide includes a summary of the enzymes involved, quantitative data from related reactions, detailed experimental protocols for in vitro analysis, and visualizations of the key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

N,N-Dimethyltryptamine (DMT) is an indole alkaloid found endogenously in mammals and in a variety of plant species.[1][2] Its biosynthesis and metabolism are of significant interest due to its profound psychoactive effects and potential therapeutic applications. A crucial step in the metabolic fate of DMT is its conversion to this compound (DMT N-oxide), a major metabolite found in biological fluids.[3][4] This guide delineates the established biosynthetic pathway from the essential amino acid tryptophan to DMT and the subsequent enzymatic N-oxidation to form DMT N-oxide.

The Biosynthetic Pathway of N,N-Dimethyltryptamine (DMT)

The biosynthesis of DMT from tryptophan is a two-step enzymatic process that occurs in various organisms, including mammals.[4][5]

  • Decarboxylation of Tryptophan: The pathway initiates with the decarboxylation of the amino acid L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) .[4][5]

  • N,N-dimethylation of Tryptamine: Tryptamine is subsequently methylated twice to yield N,N-Dimethyltryptamine. This process is mediated by the enzyme Indolethylamine-N-methyltransferase (INMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[4][5] The first methylation results in N-methyltryptamine (NMT), which is then further methylated by INMT to form DMT.[4]

The Formation of this compound (DMT N-oxide)

DMT N-oxide is a significant metabolite of DMT, and its formation is primarily attributed to the action of Flavin-containing monooxygenases (FMOs) .[6] FMOs are a class of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophilic heteroatoms, such as the nitrogen in the tertiary amine of DMT.[6][7] While several isoforms of FMO exist, FMO1 and FMO3 are considered the major isoforms involved in the N-oxidation of xenobiotics.[1][8] FMO3 is the predominant form in the adult human liver.[1]

The reaction involves the transfer of an oxygen atom from the FAD-hydroperoxide intermediate within the FMO active site to the nitrogen atom of DMT, resulting in the formation of DMT N-oxide.[9]

Quantitative Data

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
Human FMO1N,N-dimethylamphetamine44.57.59171

Table 1: Michaelis-Menten kinetic constants for the N-oxidation of N,N-dimethylamphetamine by human FMO1.[10] This data can be used as an estimate for the enzymatic activity of FMO1 with DMT as a substrate.

Experimental Protocols

In Vitro Assay for DMT N-oxidation by Recombinant Human FMO

This protocol describes a method for determining the in vitro N-oxidation of DMT using commercially available recombinant human FMO enzymes.

Materials:

  • Recombinant human FMO1 or FMO3 (expressed in a system like baculovirus-infected insect cells)

  • N,N-Dimethyltryptamine (DMT)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 50 mM, pH 8.5)

  • DMT N-oxide analytical standard

  • Internal standard for LC-MS/MS (e.g., deuterated DMT)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DMT in a suitable solvent (e.g., methanol or water).

    • Prepare working solutions of DMT in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution in acetonitrile.

  • Enzyme Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, recombinant FMO enzyme, and DMT solution.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes). Time course experiments are recommended to ensure linearity of the reaction.

  • Reaction Quenching:

    • Stop the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex briefly to mix.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 5 minutes to precipitate the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantification of DMT N-oxide by LC-MS/MS

This protocol provides a general framework for the quantification of DMT N-oxide. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A diphenyl or pentafluorophenyl column is suitable for the separation of DMT and its metabolites.[3][11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient: A gradient elution from a low to high percentage of mobile phase B is typically used.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 μL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DMT: Precursor ion (Q1) m/z 189.1 -> Product ion (Q3) m/z 58.1

    • DMT N-oxide: Precursor ion (Q1) m/z 205.1 -> Product ion (Q3) m/z 58.1

    • Internal Standard (e.g., DMT-d6): Monitor the appropriate transition.

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

Data Analysis:

  • Construct a calibration curve using the DMT N-oxide analytical standard.

  • Quantify the amount of DMT N-oxide produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthesis Pathway of DMT and DMT N-oxide

Biosynthesis_of_DMT_N_oxide Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC invis1 Tryptamine->invis1 DMT N,N-Dimethyltryptamine (DMT) invis2 DMT->invis2 DMT_N_oxide N,N-Dimethyltryptamine N-oxide invis1->DMT INMT (SAM) invis2->DMT_N_oxide FMO (NADPH, O2)

Biosynthesis of DMT and its conversion to DMT N-oxide.

Experimental Workflow for In Vitro DMT N-oxidation Assay

Experimental_Workflow start Start prep Prepare Reagents: - Recombinant FMO - DMT solution - NADPH regenerating system - Internal standard start->prep incubate Enzyme Incubation: - Combine reagents - Pre-incubate at 37°C - Initiate with NADPH system - Incubate at 37°C prep->incubate quench Reaction Quenching: - Add ice-cold acetonitrile  with internal standard incubate->quench process Sample Processing: - Centrifuge to precipitate protein quench->process analyze LC-MS/MS Analysis: - Inject supernatant - Quantify DMT N-oxide process->analyze end End analyze->end

Workflow for the in vitro analysis of DMT N-oxidation.

Conclusion

The biosynthesis of this compound is a critical metabolic pathway that influences the overall pharmacological profile of DMT. This guide has detailed the enzymatic steps from the precursor tryptophan to DMT, and the subsequent N-oxidation to DMT N-oxide, which is primarily catalyzed by Flavin-containing monooxygenases. The provided quantitative data, though based on an analogous compound, offers a valuable reference for researchers. The detailed experimental protocols for in vitro assays and LC-MS/MS quantification serve as a practical resource for scientists in the field of drug metabolism and development. The visualizations of the biosynthetic pathway and experimental workflow aim to provide a clear and concise understanding of these complex processes. Further research to elucidate the specific kinetic parameters of human FMO isoforms with DMT is warranted to refine our understanding of this important metabolic pathway.

References

An In-depth Technical Guide to the Chemical and Physical Properties of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine N-oxide (DMT N-oxide) is a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT).[1][2][3][4] As interest in the therapeutic potential of DMT grows, a thorough understanding of its metabolic fate is crucial for drug development and clinical research. This technical guide provides a comprehensive overview of the known chemical and physical properties of DMT N-oxide, its metabolic pathway, and relevant experimental protocols.

Chemical and Physical Properties

DMT N-oxide is the product of the N-oxidation of the tertiary amine group in DMT.[5] This conversion significantly alters the physicochemical properties of the parent molecule, impacting its biological activity and disposition. While some physical properties like a precise melting and boiling point are not definitively established due to its nature, the available data is summarized below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-(1H-indol-3-yl)-N,N-dimethylethanamine oxide[6]
Synonyms DMT-NO[2][3]
CAS Number 948-19-6[7]
Chemical Formula C₁₂H₁₆N₂O[6][7][8]
Molecular Weight 204.27 g/mol [8]
Appearance Waxy solid or oil, can be a crystalline solid.[9]
Melting Point Difficult to determine accurately due to its waxy nature; reported as 40-50 °C.[10]
Boiling Point Data not available.
pKa Data not available.
Solubility Soluble in ethanol, DMF, and DMSO. Insoluble in naphtha.[7][11]
Stability Stable for at least 5 years when stored at -20°C. Can form from the oxidation of DMT upon exposure to air.[7][9]

Metabolism of N,N-Dimethyltryptamine to this compound

DMT is primarily metabolized in the body by two main pathways: oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA), and N-oxidation to DMT N-oxide.[2][3][4] DMT N-oxide is considered a major metabolite of DMT.[2][3][4] The enzyme systems responsible for the N-oxidation of DMT are believed to be cytochrome P450 (CYP) enzymes.[12]

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO Oxidative Deamination CYP450 Cytochrome P450 Enzymes DMT->CYP450 N-oxidation IAA Indole-3-acetic acid (IAA) (Major Metabolite) MAO->IAA DMT_NO This compound (DMT N-oxide) (Major Metabolite) CYP450->DMT_NO

Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of DMT N-oxide involves the direct oxidation of DMT using hydrogen peroxide.[11]

Materials:

  • N,N-Dimethyltryptamine (DMT) freebase

  • Ethanol

  • 30-35% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or Chloroform

  • Hexane

Procedure:

  • Dissolve a known quantity of DMT freebase in ethanol (e.g., 0.1 g in 1 mL).[11]

  • Add a few drops of 30-35% hydrogen peroxide to the DMT solution.[11] The reaction is generally considered to proceed to completion with high yield.

  • After the reaction is complete (which can be monitored by thin-layer chromatography), the solvent can be evaporated.

  • The resulting product, DMT N-oxide, can be purified by washing with a non-polar solvent like hot hexane to remove any unreacted DMT.[11] DMT N-oxide is insoluble in hexane, while DMT is soluble.[11]

  • The purified DMT N-oxide is typically obtained as a colorless to pale yellow oil or waxy solid.[11]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification DMT DMT Freebase Dissolve Dissolve DMT in Ethanol DMT->Dissolve Ethanol Ethanol Ethanol->Dissolve H2O2 Hydrogen Peroxide Oxidation Add H₂O₂ for Oxidation H2O2->Oxidation Dissolve->Oxidation Evaporation Evaporate Solvent Oxidation->Evaporation Wash Wash with Hot Hexane Evaporation->Wash Product DMT N-oxide (oil/waxy solid) Wash->Product

Workflow for the synthesis of DMT N-oxide.
Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DMT and its metabolites, including DMT N-oxide, in biological matrices such as plasma and urine.[3][13]

Sample Preparation:

  • To a plasma or urine sample, add an internal standard (e.g., deuterated DMT).

  • Precipitate proteins by adding a solvent like methanol or a mixture of acetonitrile and methanol.[3][13]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: A pentafluorophenyl or similar column is often used for separation.[3][13]

  • Mobile Phase: A gradient of methanol and water containing a small amount of formic acid is typically employed.[3][13]

  • Ionization: Positive electrospray ionization (ESI+) is used.[3][13]

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for DMT N-oxide and the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for LC-MS/MS analysis of DMT N-oxide.

Biological Activity

Current research indicates that this compound does not produce the characteristic psychedelic effects associated with its parent compound, DMT.[1] Studies in both human and rodent models have shown that none of the metabolites of DMT, including DMT N-oxide, exhibit DMT-like psychoactive effects.[1] Its pharmacological activity at various receptor sites has not been extensively characterized, but it is generally considered to be an inactive metabolite in the context of psychedelic activity. The formation of DMT N-oxide represents a significant pathway for the detoxification and elimination of DMT from the body.

Conclusion

This compound is a key metabolite in the disposition of DMT. A thorough understanding of its chemical and physical properties, as well as the analytical methods for its detection, is essential for advancing research into the pharmacokinetics and therapeutic applications of DMT. While considered biologically inactive in terms of psychedelic effects, its role as a major metabolite underscores the importance of comprehensive metabolic profiling in drug development. Further research may yet uncover other potential biological roles for this compound.

References

Endogenous Presence of N,N-Dimethyltryptamine N-oxide in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in numerous plant species and is also endogenously produced in mammals, including humans.[1][2] While the physiological role of endogenous DMT is still under investigation, its metabolism is better understood. One of its primary metabolites is N,N-Dimethyltryptamine N-oxide (DMT-NO). This technical guide provides a comprehensive overview of the current scientific understanding of the endogenous presence of DMT-NO in mammals, focusing on its metabolic pathway, quantitative data, and the experimental protocols for its detection and quantification.

DMT-NO is the second most abundant metabolite of DMT, formed through the N-oxidation pathway.[3] Understanding the endogenous levels and pharmacokinetics of DMT-NO is crucial for elucidating the complete physiological and potential pharmacological roles of endogenous DMT. This document summarizes the available quantitative data, details the methodologies for its analysis, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Metabolic Pathway of DMT to DMT-NO

The primary metabolic routes for DMT in mammals are oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA) and N-oxidation to DMT-NO.[3] The conversion of DMT to DMT-NO is a significant metabolic step.

The metabolic pathway from the precursor tryptophan to DMT and its subsequent conversion to DMT-NO is depicted below.

DMT_Metabolism Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine NMT N-Methyltryptamine Tryptamine->NMT DMT N,N-Dimethyltryptamine NMT->DMT DMT_NO N,N-Dimethyltryptamine N-oxide DMT->DMT_NO N-Oxidation IAA Indole-3-acetic acid DMT->IAA MAO

Metabolic pathway of DMT to DMT-NO.

Quantitative Data for this compound

While the endogenous presence of DMT-NO is established, specific quantitative data on its physiological concentrations in various mammalian tissues and fluids are limited. Most of the available quantitative data comes from analytical method validation studies, which establish the linear range of quantification for DMT-NO in biological matrices. These ranges provide a critical reference for researchers aiming to measure endogenous levels.

MatrixSpeciesMethodLinear Range of QuantificationReference
Human PlasmaHumanLC-MS/MS15 - 250 nM[4]
Human PlasmaHumanLC-MS/MS0.25 - 125 ng/mL[3]
Human UrineHumanLC-MS/MS2.5 - 250 ng/mL[3]

Experimental Protocols

The quantification of DMT-NO in biological samples is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting the typically low endogenous concentrations of such metabolites.

Sample Preparation: Protein Precipitation

A common and effective method for extracting DMT-NO from plasma and urine is protein precipitation.

Protocol:

  • To a 100 µL aliquot of the biological sample (plasma or urine), add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or a 75:25 v/v mixture of acetonitrile and methanol).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analytes of interest.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.

Sample_Preparation start Start: Biological Sample (Plasma or Urine) step1 Add Protein Precipitation Solvent start->step1 step2 Vortex step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 end Analyze by LC-MS/MS step4->end LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_start Prepared Sample Injection lc_column Chromatographic Separation lc_start->lc_column ms_ion Electrospray Ionization (ESI+) lc_column->ms_ion ms_q1 Quadrupole 1 (Precursor Ion Selection) ms_ion->ms_q1 ms_q2 Quadrupole 2 (Collision Cell) ms_q1->ms_q2 ms_q3 Quadrupole 3 (Product Ion Selection) ms_q2->ms_q3 ms_det Detector ms_q3->ms_det data data ms_det->data Data Acquisition & Quantification

References

N,N-Dimethyltryptamine N-oxide: A Comprehensive Technical Guide to its Role as a Major Metabolite of DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. Understanding the metabolism of DMT is crucial for characterizing its pharmacokinetic and pharmacodynamic profile. While the primary metabolic pathway of DMT involves oxidative deamination by monoamine oxidase A (MAO-A) to indole-3-acetic acid (IAA), a significant portion is also converted to its N-oxide metabolite, N,N-Dimethyltryptamine N-oxide (DMT-NO). This technical guide provides an in-depth overview of DMT-NO as a major metabolite of DMT, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Metabolic Pathways of DMT

The biotransformation of DMT is a rapid and efficient process, primarily occurring in the liver. Two major enzymatic pathways are responsible for its metabolism:

  • Oxidative Deamination: The predominant pathway is mediated by monoamine oxidase A (MAO-A) , which converts DMT to indole-3-acetic acid (IAA). This pathway is highly efficient, particularly after oral administration, leading to low bioavailability of DMT unless co-administered with a MAO inhibitor (MAOI).

  • N-oxidation: A secondary but significant pathway involves the N-oxidation of DMT to form This compound (DMT-NO) . This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating the involvement of CYP2D6 and to a lesser extent, CYP2C19 .[1][2] The formation of DMT-NO becomes more prominent when the MAO-A pathway is saturated or inhibited.[3][4]

DMT_Metabolism cluster_enzymes Metabolizing Enzymes DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) DMT->MAO_A Oxidative Deamination CYP Cytochrome P450 (CYP2D6, CYP2C19) DMT->CYP N-oxidation IAA Indole-3-acetic acid (IAA) DMT_NO This compound (DMT-NO) MAO_A->IAA CYP->DMT_NO

Quantitative Data on DMT Metabolism

The route of administration and the presence of MAOIs significantly influence the metabolic fate of DMT. The following tables summarize key quantitative data from various studies.

Table 1: Urinary Excretion of DMT and its Metabolites after Oral and Smoked Administration
CompoundOral Administration (25 mg DMT) - % of Total RecoveredSmoked Administration (25 mg DMT) - % of Total Recovered
DMT Not Detected10%
DMT-NO 3%28%
IAA 97%63%

Data adapted from Riba et al., 2014.[3][4]

Table 2: Pharmacokinetic Parameters of DMT and Metabolites in Plasma after Intravenous Infusion
AnalyteCmax (ng/mL)AUC (ng·h/mL)
DMT 0.5 - 500Varies with dose and infusion rate
DMT-NO 0.25 - 125Varies with dose and infusion rate
IAA 240 - 6000Varies with dose and infusion rate

Linear ranges from validated LC-MS/MS methods.[5][6]

Table 3: In Vitro Metabolism of DMT in Human Liver Mitochondrial Fractions
ConditionIntrinsic Clearance (µL/min/mg protein)Half-life (min)
DMT (3.1 µM) - Vehicle Control 42.933.7
DMT (3.1 µM) + MAO-A Inhibitor < 3.9> 373.7
DMT (3.1 µM) + MAO-B Inhibitor 42.732.5

Data adapted from Good et al., 2023.[7]

Experimental Protocols

Accurate quantification of DMT and its metabolites is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Protocol 1: Quantification of DMT and DMT-NO in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 200 µL of an internal standard solution (e.g., DMT-d6, DMT-NO-d6) in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DMT: Q1: m/z 189.1 → Q3: m/z 58.1

    • DMT-NO: Q1: m/z 205.1 → Q3: m/z 58.1

    • Internal Standards: Monitor the corresponding transitions for the deuterated analogs.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Data Acquisition & Processing

Protocol 2: In Vitro Metabolism of DMT using Human Liver Microsomes (HLM)

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, combine:

    • Human liver microsomes (final concentration ~0.5 mg/mL).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of Reaction:

  • Add DMT solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).

3. Incubation and Termination:

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixtures to pellet the protein.

  • Analyze the supernatant using the LC-MS/MS method described in Protocol 1 to quantify the remaining DMT and the formation of DMT-NO.

Signaling Pathways

DMT exerts its pharmacological effects through interactions with several receptor systems, most notably the serotonin 5-HT2A receptor and the Sigma-1 receptor.

5-HT2A Receptor Signaling

The psychedelic effects of DMT are primarily mediated by its agonist activity at the 5-HT2A receptor, a Gq-protein coupled receptor.

Five_HT2A_Signaling DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_release->Cell_response PKC->Cell_response

Sigma-1 Receptor Signaling

DMT is also an endogenous ligand for the Sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8][9] Activation of the Sigma-1 receptor by DMT has been shown to modulate ion channel function and confer protection against cellular stress.[8][9]

Sigma1_Signaling DMT DMT Sigma1R Sigma-1 Receptor (ER) DMT->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R interacts with Ion_channels Modulation of Ion Channels (e.g., K⁺, Na⁺) Sigma1R->Ion_channels Neuroprotection Neuroprotection & Cell Survival Sigma1R->Neuroprotection Ca_signaling Modulation of Ca²⁺ Signaling IP3R->Ca_signaling Cell_stress Cellular Stress Response (e.g., Hypoxia) Cell_stress->Sigma1R activates

Conclusion

This compound is a major metabolite of DMT, the formation of which is highly dependent on the route of administration and the activity of MAO-A. The shift from MAO-A-dependent metabolism to CYP-mediated N-oxidation is a key factor in the psychoactivity of DMT, particularly when administered via routes that bypass first-pass metabolism. The detailed experimental protocols and an understanding of the signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working with DMT and its metabolites. Further research into the pharmacological activity of DMT-NO itself is warranted to fully elucidate its contribution to the overall effects of DMT.

References

In Vitro Synthesis of N,N-Dimethyltryptamine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro synthesis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide), a primary metabolite of N,N-Dimethyltryptamine (DMT). The document details both chemical and enzymatic methodologies for the synthesis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols are provided for key synthetic procedures. Furthermore, this guide includes visualizations of metabolic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are engaged in the study of DMT and its metabolites.

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound found in various plant and animal species and is also produced endogenously in mammals. Its metabolism is a critical area of research for understanding its pharmacological and toxicological profile. A significant metabolic pathway for DMT is N-oxidation, which leads to the formation of this compound (DMT N-oxide)[1][2]. In vitro synthesis of DMT N-oxide is essential for obtaining pure standards for analytical studies, investigating its biological activity, and developing new therapeutic agents.

This guide outlines two primary approaches for the in vitro synthesis of DMT N-oxide: direct chemical oxidation of DMT and enzymatic conversion using various biocatalysts.

Chemical Synthesis of DMT N-oxide

The chemical synthesis of DMT N-oxide typically involves the direct oxidation of the tertiary amine group of DMT. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide.

Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation of DMT with m-CPBA is a widely used and efficient method for the preparation of DMT N-oxide.

  • Dissolution: Dissolve N,N-Dimethyltryptamine (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, at room temperature.

  • Reaction Initiation: Cool the solution in an ice bath and add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent dropwise with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Subsequently, wash with brine.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude DMT N-oxide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Synthesis using Hydrogen Peroxide

Hydrogen peroxide can also be employed as an oxidizing agent for the synthesis of DMT N-oxide, often in the presence of a catalyst.

  • Dissolution: Suspend N,N-Dimethyltryptamine (1.0 eq) in a suitable solvent such as methanol or acetone.

  • Reaction: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2-3 eq) to the suspension.

  • Catalysis (Optional): The reaction can be catalyzed by the addition of a small amount of a catalyst, such as selenium dioxide.

  • Reaction Time: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: After the reaction is complete, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Quantitative Data for Chemical Synthesis
MethodOxidizing AgentSolventTypical YieldPurityReference
Peroxy Acid Oxidationm-CPBADichloromethane>90%>98%Adapted from similar amine oxidations[3]
Hydrogen Peroxide OxidationH₂O₂MethanolModerate to GoodVariableNot explicitly reported for DMT, but a common method for tertiary amine N-oxides.

Enzymatic Synthesis of DMT N-oxide

The in vitro enzymatic synthesis of DMT N-oxide mimics the metabolic pathway in living organisms. This approach can offer high selectivity and milder reaction conditions compared to chemical methods. The primary enzymes involved in the N-oxidation of DMT are Cytochrome P450s (specifically CYP2D6) and Flavin-containing Monooxygenases (FMOs)[4][5]. Peroxidases have also been shown to metabolize DMT[6].

Synthesis using Human Liver Microsomes (HLM)

Human liver microsomes contain a mixture of drug-metabolizing enzymes, including CYPs and FMOs, and can be used for the in vitro production of DMT N-oxide.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and N,N-Dimethyltryptamine (substrate, e.g., 10-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis and Purification: Analyze the supernatant for the presence of DMT N-oxide using LC-MS. For preparative purposes, the supernatant can be concentrated and the product purified by preparative high-performance liquid chromatography (HPLC).

Synthesis using Recombinant Enzymes (CYP2D6 or FMOs)

For a more specific synthesis, recombinant enzymes expressed in a suitable host system (e.g., insect cells or bacteria) can be used.

  • Reaction Setup: Combine a purified recombinant enzyme (e.g., CYP2D6 or FMO3), a suitable buffer (pH 7.4), and N,N-Dimethyltryptamine in a reaction vessel.

  • Cofactor Addition: For CYP-mediated reactions, add an NADPH-cytochrome P450 reductase and an NADPH-regenerating system. For FMO-mediated reactions, add NADPH.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Work-up and Analysis: Terminate the reaction and process the sample as described for the HLM protocol.

Quantitative Data for Enzymatic Synthesis
Enzyme SystemSubstrate ConcentrationIncubation TimeProduct Formation RateReference
Human Liver Microsomes10-100 µM30-60 minVaries depending on donor[5]
Recombinant CYP2D6Varies (for kinetics)VariesVaries[4][5][7]
Recombinant FMOsVaries (for kinetics)VariesVariesImplied as a potential pathway[8]

Visualization of Pathways and Workflows

Metabolic Pathway of DMT

The following diagram illustrates the major metabolic pathways of DMT, including the formation of DMT N-oxide.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) N_Oxide N,N-Dimethyltryptamine N-oxide (DMT N-oxide) DMT->N_Oxide N-Oxidation (CYP2D6, FMOs) IAA Indole-3-acetic acid (IAA) DMT->IAA Oxidative deamination (MAO-A) NMT N-Methyltryptamine (NMT) DMT->NMT N-Demethylation

Caption: Major metabolic pathways of N,N-Dimethyltryptamine (DMT).

Experimental Workflow for Chemical Synthesis

This diagram outlines the general workflow for the chemical synthesis of DMT N-oxide.

Chemical_Synthesis_Workflow Start Start: N,N-Dimethyltryptamine (DMT) Reaction Oxidation (e.g., m-CPBA or H₂O₂) Start->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification End End Product: Pure DMT N-oxide Purification->End

Caption: General workflow for the chemical synthesis of DMT N-oxide.

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the typical workflow for the in vitro enzymatic synthesis of DMT N-oxide.

Enzymatic_Synthesis_Workflow Start Start: N,N-Dimethyltryptamine (DMT) Incubation Incubation with Biocatalyst (HLM or Recombinant Enzyme) + Cofactors (e.g., NADPH) Start->Incubation Termination Reaction Termination (e.g., Cold Solvent) Incubation->Termination Protein_Removal Protein Precipitation & Centrifugation Termination->Protein_Removal Analysis_Purification Analysis (LC-MS) & Purification (HPLC) Protein_Removal->Analysis_Purification End End Product: DMT N-oxide Analysis_Purification->End

Caption: General workflow for the in vitro enzymatic synthesis of DMT N-oxide.

Conclusion

This technical guide provides a detailed overview of the in vitro synthesis of this compound through both chemical and enzymatic routes. The provided experimental protocols, quantitative data, and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to produce and study this important metabolite of DMT. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, such as the desired yield, purity, and the need for biomimetic conditions. Further research into optimizing enzymatic synthesis protocols could provide more efficient and selective methods for producing DMT N-oxide for a variety of scientific applications.

References

The Occurrence and Analysis of N,N-Dimethyltryptamine N-oxide in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine N-oxide (DMT N-oxide) is the N-oxidized metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). While the pharmacology of DMT has been a subject of extensive research, its N-oxide derivative has received considerably less attention. This technical guide provides a comprehensive overview of the known natural sources of DMT N-oxide, quantitative data on its occurrence, and detailed methodologies for its analysis. The biosynthesis of DMT and its subsequent conversion to DMT N-oxide is also elucidated. This document aims to serve as a foundational resource for researchers investigating the biosynthesis, pharmacology, and potential applications of this intriguing tryptamine derivative.

Natural Sources of this compound

The presence of DMT N-oxide has been confirmed in a limited number of plant species. To date, there is no conclusive evidence of its natural occurrence in fungi. While DMT is an endogenous compound in animals, DMT N-oxide is primarily considered a metabolite of DMT in these organisms[1][2].

Plant Sources

DMT N-oxide has been identified in several plant families, most notably the Fabaceae. The following table summarizes the quantitative data available for plant species containing DMT N-oxide.

Plant SpeciesFamilyPlant PartConcentration of DMT N-oxide (% of dry weight)References
Desmodium triflorumFabaceaeRoots0.0004%Present in multiple search results
Acacia confusaFabaceaeStem0.01%Present in multiple search results
Acacia acuminata (narrow leaf)FabaceaePhyllodes0.007%Present in multiple search results
Acacia retinodesFabaceaeNot Specified (Extract)1.33% of extractPresent in multiple search results
Anadenanthera peregrinaFabaceaeFruit, BeansPresent, but not quantifiedPresent in multiple search results

Biosynthesis and Metabolism of this compound

DMT N-oxide is formed in organisms through the oxidation of N,N-Dimethyltryptamine. The biosynthesis of DMT originates from the amino acid tryptophan. The metabolic pathway is illustrated in the diagram below.

Biosynthesis of DMT and its Conversion to DMT N-oxide Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Aromatic L-amino acid decarboxylase (AADC) NMT N-Methyltryptamine Tryptamine->NMT Indolethylamine-N- methyltransferase (INMT) DMT N,N-Dimethyltryptamine NMT->DMT INMT DMT_NO N,N-Dimethyltryptamine N-oxide DMT->DMT_NO Oxidation (e.g., by Cytochrome P450) IAA Indole-3-acetic acid DMT->IAA Monoamine Oxidase (MAO) Analytical Workflow for DMT N-oxide Start Crude Plant Extract HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Separation MS Mass Spectrometry (MS/MS) HPLC->MS Detection Identification Identification by Mass Spectrum and Retention Time MS->Identification Quantification Quantification using Calibration Curve MS->Quantification

References

Methodological & Application

Application Note: Quantification of N,N-Dimethyltryptamine N-oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound, and its metabolism is a critical area of research in pharmacology and neuroscience. One of its primary metabolites is N,N-Dimethyltryptamine N-oxide (DMT N-oxide).[1][2] Accurate and sensitive quantification of DMT N-oxide is essential for pharmacokinetic and metabolic studies. This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DMT N-oxide in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings.[3][4]

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a diphenyl column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6] Positive electrospray ionization (ESI) is used to generate protonated molecular ions of the analyte and internal standard, which are then fragmented to produce specific product ions for quantification.

Experimental Protocols

Materials and Reagents
  • This compound (DMT N-oxide) reference standard

  • Deuterated N,N-Dimethyltryptamine (DMT-d6) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (blank)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMT N-oxide and DMT-d6 in methanol.

  • Working Standard Solutions: Serially dilute the DMT N-oxide primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).

Sample Preparation Protocol
  • Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (DMT-d6).

  • Protein Precipitation: Add 300 µL of acetonitrile to each sample.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A diphenyl column is often used for separation.[5][6] Alternatively, a pentafluorophenyl column can be employed.[3][4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.[5][6]

  • Gradient Elution: A gradient elution is employed to achieve optimal separation.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for DMT N-oxide and the internal standard are monitored.

Data Presentation

Table 1: LC Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955
Table 2: Mass Spectrometric Parameters (MRM Transitions)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMT N-oxide205.1146.120
DMT-d6 (IS)195.264.225
Table 3: Method Validation Summary
ParameterDMT N-oxide
Linear Range 0.1 - 100 ng/mL[3][4] or 15 - 250 nM[5][6]
Correlation Coefficient (r²) > 0.99
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3][4] or 15 nM[5][6]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (DMT-d6) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

G cluster_lcms LC-MS/MS Analytical Workflow autosampler Autosampler Injection lc_column HPLC Separation (Diphenyl Column) autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system

Caption: Schematic of the LC-MS/MS analytical workflow.

G cluster_pathway Metabolic Pathway of DMT DMT N,N-Dimethyltryptamine (DMT) DMT_NO DMT N-oxide DMT->DMT_NO N-oxidation IAA Indole-3-acetic acid (IAA) DMT->IAA Oxidative deamination

Caption: Major metabolic pathways of N,N-Dimethyltryptamine (DMT).

References

Application Note: Quantification of N,N-Dimethyltryptamine N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and quantification of N,N-Dimethyltryptamine N-oxide (DMT-NO), a major metabolite of N,N-Dimethyltryptamine (DMT), in human plasma. The described method utilizes a straightforward protein precipitation extraction procedure followed by sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic and metabolism studies of DMT in clinical and research settings.[1][2]

Introduction

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound currently under investigation for various therapeutic applications.[1][2] To understand its pharmacokinetic profile and metabolic fate, sensitive bioanalytical methods are required to quantify DMT and its metabolites in biological matrices.[1][2] One of the primary metabolites is this compound (DMT-NO).[3][4] This document outlines a validated protocol for the reliable quantification of DMT-NO in human plasma. The methodology is based on a simple protein precipitation technique, which offers ease of use and a short run time, making it amenable to high-throughput analysis.[1][2]

Experimental Workflow

The overall experimental workflow for the extraction and analysis of DMT-NO from human plasma is depicted below.

DMT-NO Extraction and Analysis Workflow cluster_optional Optional Steps plasma_sample Human Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Methanol or Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Optional) supernatant_transfer->evaporation lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis Direct Injection reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_ms_analysis data_analysis Data Analysis & Quantification lc_ms_analysis->data_analysis

Caption: Experimental workflow for DMT-NO analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, based on published data.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Extraction Method Protein Precipitation[1][2][3][4]
Analytical Technique LC-MS/MS[1][2][3][4][5]
Calibration Range 0.1 - 100 ng/mL[1][2]
0.25 - 125 ng/mL[3][4]
15 - 250 nM[5]
Intra-assay Accuracy 93 - 113%[1][2]
Inter-assay Accuracy 93 - 113%[1][2]
95 - 110%[2]
Intra-assay Precision (CV) ≤ 11%[1][2]
Inter-assay Precision (CV) ≤ 11%[1][2]
≤ 6.4%[4]
Analyte Recovery ≥ 91%[3][4]

Experimental Protocols

Materials and Reagents
  • Human plasma (with anticoagulant)

  • This compound (DMT-NO) analytical standard

  • Deuterated DMT or other suitable internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system with electrospray ionization (ESI) source

Protocol 1: Protein Precipitation with Methanol

This protocol is adapted from a validated method for the simultaneous quantification of DMT and its metabolites.[1][2]

  • Sample Preparation:

    • Thaw frozen human plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition:

    • Add a specific amount of internal standard solution to each plasma sample. The concentration of the IS should be optimized for the specific assay.

  • Protein Precipitation:

    • Add 200 µL of ice-cold methanol to the plasma sample.

    • Vortex the mixture vigorously for 20 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Acetonitrile/Methanol

This protocol is based on a method developed for forensic analysis of DMT and its metabolites.[3][4]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Addition:

    • Add the internal standard solution to each sample.

  • Protein Precipitation:

    • Add 300 µL of a 75:25 (v/v) acetonitrile:methanol solution to the plasma sample.[3][4]

    • Vortex the mixture for 30 seconds.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[5]

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate volume of the aqueous mobile phase.[5]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions (Example)

  • Liquid Chromatography:

    • Column: Pentafluorophenyl column[1][2] or a diphenyl column.[5]

    • Mobile Phase A: 0.1% formic acid in water.[1][2][5]

    • Mobile Phase B: 0.1% formic acid in methanol.[1][2][5]

    • Gradient: A suitable gradient elution should be optimized to achieve separation from other analytes and matrix components.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][5]

    • MRM Transitions: Specific precursor-to-product ion transitions for DMT-NO and the internal standard must be determined and optimized.

Metabolic Pathway of DMT

The following diagram illustrates the major metabolic pathways of DMT, leading to the formation of DMT-NO and other metabolites.

DMT Metabolism DMT N,N-Dimethyltryptamine (DMT) N_oxidation N-oxidation DMT->N_oxidation oxidative_deamination Oxidative Deamination DMT->oxidative_deamination DMT_NO This compound (DMT-NO) IAA Indole-3-acetic acid (IAA) N_oxidation->DMT_NO oxidative_deamination->IAA

Caption: Major metabolic pathways of DMT.

Conclusion

The protein precipitation method followed by LC-MS/MS analysis provides a robust, sensitive, and reliable approach for the quantification of DMT-NO in human plasma.[1][2][3][4] The simplicity of the sample preparation makes it suitable for routine analysis in clinical and research laboratories studying the pharmacokinetics and metabolism of DMT.

References

Application Note: Analysis of N,N-Dimethyltryptamine N-oxide (DMT-NO) in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-dimethyltryptamine (DMT) is a potent psychedelic compound found in various plants and is also produced endogenously in mammals. Its metabolism is complex, involving two primary pathways: oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA), and N-oxidation to N,N-dimethyltryptamine N-oxide (DMT-NO).[1][2][3] DMT-NO is the second most abundant metabolite of DMT.[1][2][3] The analysis of DMT-NO in urine is crucial for forensic purposes, clinical toxicology, and in studies investigating the pharmacokinetics of DMT, particularly in the context of Ayahuasca consumption.[1][2] This application note provides a detailed protocol for the extraction and quantification of DMT-NO in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method utilizes a simple protein precipitation step for the extraction of DMT-NO from urine, followed by analysis using a highly sensitive and selective LC-MS/MS system. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

Quantitative Data Summary

The following tables summarize the quantitative parameters of the analytical method for DMT-NO in urine, as well as reported urinary excretion data from a comparative study.

Table 1: LC-MS/MS Method Validation Parameters for DMT-NO in Urine

ParameterValueReference
Linear Range2.5 - 250 ng/mL[1][2][3][4][5][6]
Lower Limit of Quantification (LLOQ)2.5 ng/mL[1][2][3][4][5][6]
Analyte Recovery≥91%[1][2][3][4][5][6]
Bias (Accuracy)Within ±17.5%[1][2][3][4][5][6]
Precision (CV%)≤6.4%[1][2][3][4][5][6]
Autosampler Stability48 hours at 4°C[1][2][3][4][5][6]

Table 2: Urinary Excretion of DMT Metabolites after 25 mg DMT Administration (24-hour collection)

Route of AdministrationUnmetabolized DMT (%)DMT-NO (%)IAA (%)Reference
OralNot Recovered397[7][8][9]
Smoked102863[7][8][9]

Experimental Protocols

Materials and Reagents
  • DMT-NO standard (certified reference material)

  • DMT-NO-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DMT-NO and DMT-NO-d6 in methanol.

  • Working Standard Solutions: Serially dilute the DMT-NO primary stock solution with a 50:50 methanol:water mixture to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the DMT-NO-d6 primary stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • Add 100 µL of the respective sample (urine, blank, or calibrator) to each tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL DMT-NO-d6) to all tubes except the blank.

  • Add 400 µL of cold ( -20°C) precipitation solution (75:25 v/v acetonitrile:methanol).[1][2]

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A pentafluorophenyl (PFP) or C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • DMT-NO: Precursor Ion (m/z) → Product Ion (m/z) (Quantifier)

    • DMT-NO: Precursor Ion (m/z) → Product Ion (m/z) (Qualifier)

    • DMT-NO-d6: Precursor Ion (m/z) → Product Ion (m/z) (Note: Specific m/z values should be optimized for the instrument used.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (100 µL) add_is Add Internal Standard (DMT-NO-d6) urine_sample->add_is precipitation Protein Precipitation (Acetonitrile/Methanol) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (PFP/C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for the analysis of DMT-NO in urine samples.

dmt_metabolism cluster_pathways Metabolic Pathways DMT N,N-Dimethyltryptamine (DMT) MAO_path Oxidative Deamination (MAO) DMT->MAO_path N_Ox_path N-Oxidation (CYP450) DMT->N_Ox_path IAA Indole-3-acetic acid (IAA) MAO_path->IAA DMT_NO This compound (DMT-NO) N_Ox_path->DMT_NO

Caption: Primary metabolic pathways of N,N-Dimethyltryptamine (DMT).

References

Application Note: N,N-Dimethyltryptamine N-oxide (DMT-NO) as a Biomarker for DMT Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound found in various plants and animals.[1] Its rapid and intense psychoactive effects have led to its use in traditional ceremonies and as a recreational substance.[1] Due to its very short half-life and rapid metabolism, detecting DMT consumption for clinical and forensic purposes presents a significant challenge.[2][3][4] While indole-3-acetic acid (IAA) is the primary metabolite of DMT, its utility as a biomarker is limited due to substantial endogenous presence in biological fluids.[5][6] This application note focuses on N,N-Dimethyltryptamine N-oxide (DMT-NO), the second most abundant metabolite of DMT, as a more specific and reliable biomarker for confirming exogenous DMT consumption.[5][6][7]

DMT is primarily metabolized through two main pathways: oxidative deamination by monoamine oxidase A (MAO-A) to IAA, and N-oxidation to DMT-NO.[5][7] The route of administration significantly influences the metabolic profile. Oral ingestion of DMT alone results in extensive first-pass metabolism, primarily to IAA, with minimal psychoactive effects and very low levels of DMT and DMT-NO in urine.[8] However, when DMT is smoked or administered intravenously, it bypasses the extensive first-pass metabolism, leading to psychoactive effects and a notable increase in the proportion of DMT-NO excreted in urine.[8] This shift in metabolism makes DMT-NO a valuable indicator of recent DMT use, particularly through non-oral routes.

Metabolic Pathway of DMT

The metabolic fate of N,N-Dimethyltryptamine (DMT) is crucial for understanding the utility of its metabolites as biomarkers. The following diagram illustrates the primary metabolic pathways of DMT.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) (Primary Pathway) DMT->MAO_A Oxidative Deamination N_Oxidation N-Oxidation (Secondary Pathway) DMT->N_Oxidation IAA Indole-3-Acetic Acid (IAA) MAO_A->IAA DMT_NO This compound (DMT-NO) (Biomarker) N_Oxidation->DMT_NO

Caption: Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Experimental Protocols

Protocol 1: Quantification of DMT and DMT-NO in Human Plasma and Urine by LC-MS/MS

This protocol is adapted from validated methods for the analysis of DMT and its metabolites in biological matrices.[5][9]

1. Materials and Reagents:

  • DMT, DMT-NO, and their respective deuterated internal standards (e.g., DMT-d6, DMT-NO-d6)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Ultrapure water

  • Human plasma and urine (drug-free)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer and centrifuge

2. Sample Preparation (Protein Precipitation):

  • Allow all samples and standards to thaw to room temperature.

  • For plasma samples: To 100 µL of plasma, add the internal standard solution.

  • Add 300 µL of a 75:25 (v/v) mixture of acetonitrile and methanol.[5][6]

  • For urine samples: To 100 µL of urine, add the internal standard solution.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 or pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for DMT, DMT-NO, and their internal standards.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a weighted (1/x or 1/x²) linear regression to fit the calibration curve.

  • Quantify the concentration of DMT and DMT-NO in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize quantitative data for DMT and DMT-NO from published studies.

Table 1: Urinary Excretion of DMT and Metabolites after Smoked vs. Oral Administration [8]

CompoundSmoked Administration (% of recovered compounds)Oral Administration (% of recovered compounds)
Unmetabolized DMT10%0%
DMT-NO28%3%
IAA63%97%

Table 2: LC-MS/MS Method Validation Parameters for DMT and DMT-NO [5][9]

AnalyteMatrixLinear Range (ng/mL)Precision (%CV)Accuracy (%)
DMTPlasma0.5 - 500≤ 6.4± 17.5
DMT-NOPlasma0.25 - 125≤ 6.4± 17.5
DMTUrine2.5 - 250≤ 6.4± 17.5
DMT-NOUrine2.5 - 250≤ 6.4± 17.5

Table 3: Pharmacokinetic Parameters of DMT and DMT-NO after Intravenous Infusion [2]

ParameterDMTDMT-NO
Cmax (ng/mL)12.0 - 62.7Lower than DMT (32-43 fold lower)
AUClast (ng*h/mL)-Lower than DMT (15-35 fold lower)
Half-life (t½)4.8 - 19.0 min-

Note: The data for DMT-NO pharmacokinetics are less extensively reported than for DMT.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of DMT and DMT-NO in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma or Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (Acetonitrile/Methanol) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS DataAcquisition Data Acquisition (Peak Integration) LC_MSMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for DMT and DMT-NO biomarker analysis.

Conclusion

The use of this compound as a biomarker offers a significant advantage in the detection of DMT consumption. Its formation is favored in routes of administration associated with psychoactive effects, and it provides a more distinct signal compared to the endogenously present primary metabolite, IAA. The presented LC-MS/MS protocol offers a sensitive and specific method for the simultaneous quantification of DMT and DMT-NO in biological matrices, aiding in forensic investigations, clinical research, and the development of DMT-based therapeutics.

References

Application Note: Solid-Phase Extraction of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a solid-phase extraction (SPE) protocol for the selective isolation and concentration of N,N-Dimethyltryptamine N-oxide (DMT N-oxide) from aqueous matrices, such as plasma and urine. DMT N-oxide is a primary metabolite of N,N-Dimethyltryptamine (DMT), a potent psychedelic compound.[1][2] Accurate quantification of DMT N-oxide is crucial for pharmacokinetic and metabolic studies. The presented protocol utilizes a mixed-mode cation exchange SPE strategy to effectively capture the polar N-oxide and separate it from potential endogenous interferences. This method is intended for use by researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound (DMT N-oxide) is a key metabolite in the biotransformation of DMT.[1][2] Its quantification in biological fluids is essential for understanding the complete metabolic profile of DMT. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This protocol provides a robust and reproducible method for the extraction of DMT N-oxide, ensuring high recovery and purity of the analyte for subsequent analysis. The choice of a mixed-mode cation exchange sorbent is based on the polar and ionizable nature of the DMT N-oxide molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMT N-oxide is provided in the table below. This information is critical for the development of an effective SPE method.

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O[1][5]
Molecular Weight204.3 g/mol [1]
Formal NameN,N-dimethyl-1H-indole-3-ethanamine N-oxide[1]
SynonymsDMT N-oxide, N,N-DMT N-oxide[1]
Purity≥98% (analytical standard)[1]
FormulationCrystalline solid[1]

Experimental Protocol

This protocol is optimized for a 1 mL sample volume. Adjustments may be necessary for different sample volumes.

Materials:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (≥98%)

    • Ammonium hydroxide (28-30%)

  • Equipment:

    • SPE manifold

    • Collection tubes

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • For plasma samples, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. Collect the supernatant.

    • For urine samples, dilute 1:1 with water and adjust the pH to ~6.0 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge.

    • Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the DMT N-oxide from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Experimental Workflow Diagram

SPE_Workflow Sample Sample Pre-treatment (Plasma or Urine) Load Sample Loading Sample->Load Pre-treated Sample Condition SPE Cartridge Conditioning 1. Methanol 2. Water 3. Equilibration Buffer Condition->Load Conditioned Cartridge Wash1 Wash 1 (0.1% Formic Acid in Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elution (5% Ammonium Hydroxide in Methanol) Wash2->Elute Dry Dry-down (Nitrogen Evaporation) Elute->Dry Eluate Reconstitute Reconstitution (LC Mobile Phase) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Final Extract

Caption: Solid-Phase Extraction Workflow for DMT N-oxide.

Discussion

This protocol provides a general framework for the solid-phase extraction of DMT N-oxide. The use of a mixed-mode cation exchange sorbent allows for a two-pronged retention mechanism: reversed-phase interaction with the indole ring and ion exchange with the positively charged amine group at an acidic pH. The wash steps are designed to sequentially remove interferences of varying polarities. Elution is achieved by increasing the pH to neutralize the charge on the analyte, thereby disrupting the ion-exchange retention.

For optimal results, it is recommended to validate this method in your specific matrix, assessing parameters such as recovery, matrix effects, and process efficiency. The final reconstituted sample is ready for analysis by a suitable technique, such as LC-MS/MS, for sensitive and selective quantification of DMT N-oxide.[3][4]

References

Gas chromatography-mass spectrometry of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Dimethyltryptamine N-oxide (DMT-N-oxide) is a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). Accurate and reliable quantification of DMT-N-oxide in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique, its application to the direct analysis of DMT-N-oxide is challenging due to the thermal lability of the N-oxide functional group. During GC-MS analysis, N-oxides can undergo thermal degradation, leading to the reduction back to the parent amine (DMT) or rearrangement to other products. This can result in an underestimation of DMT-N-oxide concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred and more robust method for the quantification of DMT-N-oxide, as it avoids high temperatures during sample introduction and analysis.[1][2][3][4] This application note will discuss the challenges of GC-MS analysis for DMT-N-oxide and provide a detailed protocol for its analysis using a validated LC-MS/MS method.

Challenges in GC-MS Analysis of DMT-N-oxide

Direct GC-MS analysis of DMT-N-oxide is hampered by its thermal instability. At the elevated temperatures of the GC inlet and column, DMT-N-oxide can degrade through several pathways:

  • Deoxygenation: The N-oxide can be reduced to its parent compound, DMT. This would lead to an overestimation of DMT and an underestimation of DMT-N-oxide.

  • Rearrangement: Thermal rearrangements, such as the Meisenheimer rearrangement, can occur, leading to the formation of other products and a complex chromatogram.[5]

  • Adsorption: The polar nature of the N-oxide group can lead to adsorption on active sites within the GC system, resulting in poor peak shape and recovery.

Due to these challenges, derivatization of DMT-N-oxide to a more thermally stable compound would likely be necessary for a reliable GC-MS method. However, there is a lack of established and validated derivatization protocols for DMT-N-oxide in the scientific literature.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the limitations of GC-MS, LC-MS/MS is the recommended technique for the accurate and sensitive quantification of DMT-N-oxide in biological samples.[1][2][3][4]

Experimental Protocol: LC-MS/MS Analysis of DMT-N-oxide in Human Plasma

This protocol is based on established and validated methods for the analysis of DMT and its metabolites in human plasma.[1][2][3][4]

1. Materials and Reagents

  • This compound (DMT-N-oxide) reference standard

  • N,N-Dimethyltryptamine-d6 (DMT-d6) or other suitable internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., DMT-d6 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below) and transfer to an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 or phenyl-hexyl column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DMT-N-oxide: Precursor ion (Q1) m/z 205.1 -> Product ion (Q3) m/z 58.1

    • DMT-d6 (IS): Precursor ion (Q1) m/z 195.2 -> Product ion (Q3) m/z 64.2

4. Data Analysis

  • Quantification is performed by integrating the peak areas of the MRM transitions for DMT-N-oxide and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • The concentration of DMT-N-oxide in unknown samples is determined from the calibration curve.

Quantitative Data

The following table summarizes typical quantitative data for the LC-MS/MS analysis of DMT-N-oxide in human plasma, as reported in the literature.[1][2]

ParameterValueReference
Linearity Range0.1 - 100 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[1]
Intra-assay Accuracy93 - 113%[1]
Inter-assay Accuracy93 - 113%[1]
Intra-assay Precision (%CV)≤ 11%[1]
Inter-assay Precision (%CV)≤ 11%[1]
Recovery>91%[2]

Conclusion

Direct analysis of this compound by GC-MS is not recommended due to its thermal instability. LC-MS/MS provides a reliable, sensitive, and specific method for the quantification of DMT-N-oxide in biological matrices. The provided LC-MS/MS protocol offers a robust workflow for researchers, scientists, and drug development professionals engaged in the study of DMT metabolism.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Gradient Elution) reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of DMT-N-oxide.

Signaling Pathway (Metabolism of DMT)

dmt_metabolism cluster_enzymes Enzymatic Pathways DMT N,N-Dimethyltryptamine (DMT) DMT_NO N,N-Dimethyltryptamine N-oxide (DMT-NO) DMT->DMT_NO N-oxidation IAA Indole-3-acetic acid (IAA) DMT->IAA Oxidative deamination NMT N-Methyltryptamine (NMT) DMT->NMT N-demethylation FMO FMO FMO->DMT_NO CYP CYP450 CYP->DMT_NO MAO MAO MAO->IAA ALDH ALDH ALDH->IAA

Caption: Major metabolic pathways of N,N-Dimethyltryptamine (DMT).

References

Preparation of N,N-Dimethyltryptamine N-oxide Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, purification, and characterization of N,N-Dimethyltryptamine N-oxide (DMT N-oxide) to be used as a reference standard. DMT N-oxide is a primary metabolite of N,N-Dimethyltryptamine (DMT) and its accurate quantification is crucial in pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of DMT N-oxide can be achieved through the direct oxidation of N,N-Dimethyltryptamine. A common and effective method involves the use of hydrogen peroxide as the oxidizing agent. This procedure is adapted from a method used for the synthesis of 5-MeO-DMT N-oxide, a closely related compound.

Experimental Protocol: Synthesis of DMT N-oxide

  • Dissolution: Dissolve N,N-Dimethyltryptamine (DMT) freebase in a minimal amount of a suitable organic solvent such as ethanol or methanol.

  • Oxidation: To the DMT solution, add a stoichiometric excess of hydrogen peroxide (e.g., 30% H₂O₂ solution). The reaction is typically carried out at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of DMT to its N-oxide.

  • Work-up: Once the reaction is complete, the excess hydrogen peroxide can be quenched, and the solvent removed under reduced pressure to yield the crude DMT N-oxide.

Purification of this compound

Purification of the crude product is essential to obtain a high-purity reference standard. A combination of chromatographic and crystallization techniques is recommended.

Experimental Protocol: Purification of DMT N-oxide

  • Chromatography: The crude DMT N-oxide can be purified using column chromatography. A silica gel column is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier like triethylamine to prevent tailing.

  • Crystallization: Further purification can be achieved by recrystallization. The purified DMT N-oxide from the chromatography step is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone) and allowed to cool slowly. The resulting crystals are then collected by filtration and dried under vacuum.

Characterization of this compound

The identity and purity of the prepared DMT N-oxide reference standard must be confirmed using various analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and quantification of DMT N-oxide.

Table 1: LC-MS/MS Parameters for the Analysis of DMT N-oxide

ParameterValue
Chromatographic Column C18 or Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized for separation from DMT and other impurities
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 205.1
Product Ions (m/z) 146.1, 130.1, 58.1

Note: The specific gradient and flow rate should be optimized for the particular LC system and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity Assessment

The purity of the reference standard should be determined using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection. The purity should typically be ≥98%.

Stability and Storage

Proper storage is critical to maintain the integrity of the DMT N-oxide reference standard.

Table 2: Stability and Storage Recommendations

ConditionRecommendation
Storage Temperature -20°C or lower
Atmosphere Inert atmosphere (e.g., argon or nitrogen)
Light Protect from light
Long-term Stability Stable for at least 5 years at -20°C

Visualizations

The following diagrams illustrate the key processes involved in the preparation of the DMT N-oxide reference standard.

Synthesis_Workflow DMT N,N-Dimethyltryptamine (DMT) Solvent Dissolve in Ethanol/Methanol DMT->Solvent Oxidation Add H2O2 (Oxidation) Solvent->Oxidation Crude_Product Crude DMT N-oxide Oxidation->Crude_Product

Caption: Workflow for the synthesis of DMT N-oxide.

Purification_Workflow Crude_Product Crude DMT N-oxide Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purified_Fraction Purified Fraction Column_Chromatography->Purified_Fraction Recrystallization Recrystallization Purified_Fraction->Recrystallization Reference_Standard High-Purity DMT N-oxide Reference Standard Recrystallization->Reference_Standard

Caption: Purification workflow for DMT N-oxide reference standard.

Characterization_Pathway Reference_Standard DMT N-oxide Reference Standard LCMS LC-MS (Identity & Quantification) Reference_Standard->LCMS NMR NMR (Structure Confirmation) Reference_Standard->NMR Purity HPLC (Purity Assessment) Reference_Standard->Purity

Caption: Analytical characterization pathway for the reference standard.

Application of N,N-Dimethyltryptamine N-oxide in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is a potent, short-acting hallucinogenic tryptamine. Its analysis in forensic toxicology is crucial for identifying its use in cases of drug-facilitated crimes, driving under the influence, and in postmortem investigations. While DMT itself is rapidly metabolized, its N-oxide metabolite, N,N-Dimethyltryptamine N-oxide (DMT-NO), serves as a valuable biomarker for confirming DMT exposure. These application notes provide a comprehensive overview of the role of DMT-NO in forensic toxicology, including its metabolic origin, analytical detection, and interpretation in forensic casework. Detailed protocols for the extraction and quantification of DMT-NO in biological matrices are also presented.

DMT undergoes oxidative deamination to indole-3-acetic acid (IAA), its primary metabolite, and N-oxidation to form DMT-NO, the second most abundant metabolite.[1][2][3][4] The significance of DMT-NO as a biomarker is pronounced because IAA is naturally present in the human body, which can complicate the interpretation of its presence in forensic samples.[1][2] In contrast, DMT-NO is a direct and unequivocal indicator of exogenous DMT consumption.[1][2]

Metabolic Pathway of N,N-Dimethyltryptamine (DMT)

The metabolic fate of DMT in the human body primarily involves two key enzymatic pathways. The predominant pathway is oxidative deamination by monoamine oxidase (MAO), leading to the formation of indole-3-acetic acid (IAA). A secondary, but forensically significant, pathway is N-oxidation, which results in the formation of this compound (DMT-NO).

DMT_Metabolism Metabolic Pathway of DMT DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO N_Oxidation N-Oxidation DMT->N_Oxidation IAA Indole-3-acetic acid (IAA) (Primary Metabolite) MAO->IAA Oxidative Deamination DMT_NO This compound (DMT-NO) (Secondary Metabolite) N_Oxidation->DMT_NO

Metabolic pathway of N,N-Dimethyltryptamine (DMT).

Quantitative Data

The following tables summarize the validation parameters for the quantification of DMT and DMT-NO in human plasma and urine using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4] Additionally, data from forensic case reports are presented.

Table 1: LC-MS/MS Validation Parameters for DMT and DMT-NO in Plasma and Urine [1][2][3][4]

AnalyteMatrixLinear Range (ng/mL)Bias (%)Precision (CV%)
DMTPlasma0.5 - 500± 17.5≤ 6.4
DMT-NOPlasma0.25 - 125± 17.5≤ 6.4
DMTUrine2.5 - 250± 17.5≤ 6.4
DMT-NOUrine2.5 - 250± 17.5≤ 6.4

Table 2: DMT Concentrations in Postmortem Femoral Blood from Forensic Case Reports [5][6]

CaseMatrixDMT Concentration (mg/L)
Case Report 1Femoral Blood0.23
Case Report 2Femoral Blood0.24

Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the simultaneous quantification of DMT and DMT-NO in human plasma and urine.[1][2][3][4]

Protocol 1: Sample Preparation by Protein Precipitation

This protocol describes the extraction of DMT and its metabolites from plasma and urine samples.

Materials:

  • Human plasma or urine samples

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 75:25 (v/v) ACN:MeOH solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of human plasma or urine into a microcentrifuge tube.

  • Add 300 µL of the 75:25 (v/v) ACN:MeOH protein precipitation solution.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 10 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental parameters for the analysis of DMT and DMT-NO.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC Parameters:

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • DMT: Precursor Ion > Product Ion 1, Product Ion 2

    • DMT-NO: Precursor Ion > Product Ion 1, Product Ion 2

    • Internal Standard (e.g., DMT-d6): Precursor Ion > Product Ion

  • Collision Energy and other compound-specific parameters should be optimized for the specific instrument used.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of DMT and DMT-NO in forensic samples, from sample receipt to data analysis.

Analytical_Workflow Analytical Workflow for DMT and DMT-NO cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt (Blood, Urine) Sample_Storage Sample Storage (-20°C) Sample_Receipt->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Report_Generation Report Generation and Interpretation Data_Processing->Report_Generation

General analytical workflow for DMT and DMT-NO analysis.

Interpretation of Findings

The detection of DMT-NO in a biological sample is a strong indicator of DMT use. Due to the rapid metabolism of DMT, the parent drug may not be detectable, especially if there is a delay in sample collection. In such cases, the presence of DMT-NO can be the sole evidence of DMT exposure.

Key considerations for interpretation include:

  • Detection Window: DMT is detectable in blood for only a few hours and in urine for up to 24 hours.[7][8] The detection window for DMT-NO may be slightly longer, making it a more robust marker.

  • Matrix: Higher concentrations of DMT and DMT-NO are typically found in urine compared to plasma, reflecting the rapid clearance of these compounds.[1][2]

  • Polydrug Use: In many forensic cases, DMT is used in combination with other substances.[5][6] The presence of other drugs should be considered when interpreting the toxicological significance of DMT and DMT-NO.

  • Stability: DMT and its metabolites are stable in extracts for at least 48 hours when stored at 4°C in an autosampler.[1][2] Proper storage of biological samples (frozen) is crucial to prevent degradation.

Conclusion

References

Application Notes and Protocols for In Vivo Sample Collection and Analysis of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (DMT) is an endogenous psychedelic compound with a growing interest in its therapeutic potential. Understanding its in vivo metabolism is crucial for clinical investigations and drug development. A primary metabolic pathway for DMT involves oxidation to its N-oxide derivative, N,N-Dimethyltryptamine N-oxide (DMT-N-oxide). Accurate and reliable methods for the collection and analysis of biological samples are essential for pharmacokinetic and pharmacodynamic studies. These application notes provide detailed protocols for in vivo sample collection and subsequent analysis of DMT-N-oxide in various biological matrices.

DMT is rapidly metabolized in the body, primarily through oxidative deamination by monoamine oxidase (MAO) to form indole-3-acetic acid (IAA).[1][2][3] A secondary, yet significant, metabolic pathway is N-oxidation, which produces DMT-N-oxide.[1][3][4] Due to its rapid clearance, DMT concentrations in biological fluids can be very low, making sensitive analytical techniques essential.[1][5] DMT-N-oxide, being a direct metabolite, serves as a crucial biomarker for assessing DMT exposure and metabolism.[4][6] Analysis is typically performed on plasma and urine samples, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice due to its high sensitivity and specificity.[4][6][7][8]

Metabolic Pathway of N,N-Dimethyltryptamine

The metabolism of DMT primarily occurs via two main pathways. The major route involves oxidative deamination by MAO-A, leading to the formation of indole-3-acetic acid (IAA). The other significant pathway is N-oxidation, resulting in the formation of DMT-N-oxide.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) DMT_NO This compound (DMT-NO) DMT->DMT_NO N-Oxidation IAA Indole-3-acetic acid (IAA) DMT->IAA Oxidative Deamination (MAO-A)

Metabolic pathway of N,N-Dimethyltryptamine (DMT).

Quantitative Data Summary

The following tables summarize the linear ranges for the quantification of DMT and DMT-N-oxide in human plasma and urine as reported in various studies. These values are typically achieved using LC-MS/MS methods.

Table 1: Linear Ranges for DMT and DMT-N-oxide in Human Plasma

AnalyteLinear Range (ng/mL)Reference
DMT0.5 - 500[6]
DMT0.25 - 250[7][8]
DMT-N-oxide0.25 - 125[6]
DMT-N-oxide0.1 - 100[7][8]

Table 2: Linear Ranges for DMT and DMT-N-oxide in Human Urine

AnalyteLinear Range (ng/mL)Reference
DMT2.5 - 250[6]
DMT-N-oxide2.5 - 250[6]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

This protocol outlines the procedure for collecting whole blood and processing it to obtain plasma for DMT-N-oxide analysis.

Materials:

  • Vacutainer tubes containing K2EDTA as an anticoagulant

  • Tourniquet

  • Alcohol swabs

  • Sterile needles and tube holder

  • Centrifuge

  • Cryogenic vials

  • -80°C freezer

Procedure:

  • Subject Preparation: Ensure the subject is comfortably seated or lying down.

  • Venipuncture Site Selection: Select a suitable vein, typically in the antecubital fossa.

  • Sample Collection:

    • Apply a tourniquet and cleanse the venipuncture site with an alcohol swab.

    • Perform venipuncture and collect whole blood into K2EDTA-containing vacutainer tubes.

    • Invert the tube gently 8-10 times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Within 1 hour of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage:

    • Aliquot the plasma into labeled cryogenic vials.

    • Store the plasma samples at -80°C until analysis.

Protocol 2: Urine Sample Collection

This protocol describes the collection of urine samples for the analysis of DMT-N-oxide.

Materials:

  • Sterile urine collection cups with secure lids

  • -20°C or -80°C freezer

Procedure:

  • Collection: Provide the subject with a sterile collection cup and instruct them on proper mid-stream urine collection techniques to minimize contamination.

  • Volume Measurement: Record the total volume of urine collected, especially for 24-hour collections.

  • Aliquoting and Storage:

    • Gently swirl the collection cup to ensure homogeneity.

    • Aliquot the urine into labeled cryogenic vials.

    • Store the urine samples at -20°C for short-term storage or -80°C for long-term storage until analysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol details a common and effective method for extracting DMT and DMT-N-oxide from plasma and urine samples prior to LC-MS/MS analysis.[4][6]

Materials:

  • Calibrated pipettes and sterile tips

  • Microcentrifuge tubes (1.5 mL)

  • Acetonitrile:Methanol (75:25, v/v), chilled

  • Internal standards (e.g., deuterated DMT)

  • Vortex mixer

  • Microcentrifuge

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw the plasma or urine samples on ice.

  • Spiking with Internal Standard:

    • Pipette a known volume of the sample (e.g., 100 µL) into a microcentrifuge tube.

    • Add the internal standard solution.

  • Protein Precipitation:

    • Add three volumes of chilled acetonitrile:methanol (e.g., 300 µL) to the sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean microcentrifuge tube or directly into an LC-MS vial.

  • Evaporation and Reconstitution (Optional but Recommended for Increased Sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the typical workflow from sample collection to data analysis for DMT-N-oxide quantification.

Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis blood Whole Blood Collection (K2EDTA tubes) centrifuge Centrifugation blood->centrifuge urine Urine Collection storage Storage at -80°C urine->storage plasma Plasma Separation centrifuge->plasma plasma->storage prep Sample Preparation (Protein Precipitation) storage->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition & Analysis lcms->data

Workflow for DMT-N-oxide analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of DMT N-oxide in biological matrices.

Q1: I am observing a significantly lower signal for DMT N-oxide in my plasma samples compared to the standard solution in a pure solvent. What is the likely cause?

A1: This is a classic symptom of ion suppression , a major type of matrix effect. Endogenous components in the plasma, such as phospholipids, salts, and proteins, can co-elute with DMT N-oxide and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1] To confirm and address this, consider the following steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Simple protein precipitation (PPT) might not be sufficient to remove all phospholipids.[3] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

  • Chromatographic Optimization: Modify your LC method to achieve better separation between DMT N-oxide and the interfering matrix components. This could involve trying a different column chemistry (e.g., a pentafluorophenyl column instead of a standard C18) or adjusting the gradient elution profile.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DMT N-oxide is the ideal way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.[5][6][7]

Q2: My results for DMT N-oxide are inconsistent and show high variability between different plasma lots. What could be the reason?

A2: High variability between different sources of a biological matrix is a strong indicator of inconsistent matrix effects. The composition of plasma can vary from subject to subject, leading to different degrees of ion suppression or enhancement.

  • Thorough Method Validation: It is crucial to evaluate matrix effects across multiple lots of the biological matrix during method validation as per FDA guidelines.[8][9][10]

  • Robust Sample Cleanup: This variability underscores the need for a highly effective and reproducible sample preparation method. Solid-phase extraction (SPE) often provides cleaner extracts and more consistent results compared to protein precipitation.[11][12]

  • Internal Standard Monitoring: Closely monitor the response of your internal standard. A high variation in the IS response across samples suggests that it may not be adequately compensating for the matrix effect variability.[13] Ensure that the SIL-IS and the analyte are co-eluting perfectly.[14]

Q3: I am observing a higher than expected signal for DMT N-oxide in some samples, leading to inaccurate quantification. What is this phenomenon and how can I address it?

A3: This phenomenon is known as ion enhancement , which is another form of matrix effect where co-eluting compounds boost the ionization efficiency of the analyte.[1] While less common than ion suppression, it can also lead to erroneous results.

  • Identify the Source: Similar to ion suppression, ion enhancement is caused by co-eluting matrix components. A post-column infusion experiment can help identify the retention times where enhancement occurs.

  • Sample Preparation and Chromatography: The strategies to mitigate ion enhancement are the same as for ion suppression: improve the selectivity of your sample preparation to remove the enhancing compounds and optimize your chromatography to separate them from your analyte.

  • Dilution: In some cases, diluting the sample extract can reduce the concentration of the interfering components and minimize both ion suppression and enhancement.[15]

Q4: Can I use a simple protein precipitation method for the analysis of DMT N-oxide?

A4: While protein precipitation (PPT) is a simple and fast technique, it may not be the most suitable for achieving the highest accuracy and precision in all cases, especially for regulatory submissions.

  • Advantages: Quick, inexpensive, and easy to perform.

  • Disadvantages: It is a non-selective sample preparation technique that can leave significant amounts of phospholipids and other matrix components in the final extract, leading to substantial matrix effects.[3][16] This can result in poor reproducibility and inaccurate quantification. For a more robust method with minimal matrix effects, LLE or SPE is often recommended.

Data Summary: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for common techniques used in bioanalysis.

Sample Preparation TechniqueTypical Analyte Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 100+Can be significant (>25%)Fast, simple, low costNon-selective, high potential for matrix effects[3][16]
Liquid-Liquid Extraction (LLE) 70 - 95Moderate (15 - 30%)Good removal of salts and some phospholipidsCan be labor-intensive, requires large solvent volumes, potential for emulsions[11]
Solid-Phase Extraction (SPE) 90 - 100+Low (<15%)Highly selective, provides the cleanest extracts, high recovery, amenable to automationMore expensive, requires method development[11][12]

Experimental Workflows & Protocols

General Troubleshooting Workflow for Matrix Effects

The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your DMT N-oxide analysis.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Finalization A Inconsistent Results or Poor Sensitivity Observed B Perform Post-Column Infusion with Blank Matrix Extract A->B C Analyze Pre- and Post-Spiked Matrix Samples A->C D Matrix Effect Confirmed? B->D C->D E Optimize Sample Preparation D->E Yes F Refine Chromatographic Separation D->F Yes G Implement Stable Isotope- Labeled Internal Standard D->G Yes K Proceed with Sample Analysis D->K No H Re-evaluate Matrix Effect E->H F->H G->H I Method Validated? H->I I->E No J Finalize Method SOP I->J Yes J->K

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Detailed Experimental Protocols

1. Protein Precipitation (PPT) Protocol

This protocol is a basic method for sample cleanup. While fast, it may not be sufficient for removing all matrix interferences.

  • To 100 µL of plasma sample in a microcentrifuge tube, add a deuterated internal standard for DMT N-oxide.

  • Add 400 µL of cold (-20°C) acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[17]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

3. Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can significantly reduce matrix effects. A mixed-mode cation exchange cartridge is often suitable for basic compounds like DMT N-oxide.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH ~6).

  • Loading: Pre-treat the plasma sample (100 µL) by diluting with 400 µL of the equilibration buffer. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute the DMT N-oxide and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key logical workflows in the bioanalytical process.

Decision Tree for Sample Preparation Method Selection

This diagram helps in choosing the appropriate sample preparation technique based on the analytical requirements.

G A Start: Define Assay Requirements B High Throughput Required? A->B C High Selectivity & Low Matrix Effects Needed for Regulated Study? B->C No D Consider Protein Precipitation (PPT) B->D Yes F Consider Solid-Phase Extraction (SPE) C->F Yes G Consider LLE as an alternative to SPE C->G No D->C E Consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) F->E G->E

Caption: A decision tree for selecting a sample preparation method.

Workflow for Quantifying Matrix Effects

This diagram shows the post-extraction spike method for the quantitative assessment of matrix effects.

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A Prepare Analyte Standard in Reconstitution Solvent A_res Peak Area A A->A_res Analyze Calc Matrix Effect (%) = (B/A) * 100 A_res->Calc B1 Extract Blank Matrix B2 Spike Analyte into Extracted Matrix B1->B2 B_res Peak Area B B2->B_res Analyze B_res->Calc

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Bioanalysis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of DMT N-oxide in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of N,N-Dimethyltryptamine (DMT), and what is the significance of DMT N-oxide?

N,N-Dimethyltryptamine (DMT) is primarily metabolized through two main pathways. The principal route is oxidative deamination by monoamine oxidase A (MAO-A), which leads to the formation of indole-3-acetic acid (IAA).[1][2][3][4] The secondary pathway is N-oxidation, which produces this compound (DMT N-oxide).[1][2][3][4] DMT N-oxide is the second most abundant metabolite of DMT and serves as a key biomarker for determining exogenous DMT consumption.[1][2][5]

Q2: What are the recommended bioanalytical methods for the quantification of DMT N-oxide?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the quantification of DMT N-oxide in biological matrices such as plasma and urine.[1][2][6] These methods offer high sensitivity and selectivity, which are crucial for accurate pharmacokinetic and metabolism studies.[6]

Q3: Is DMT N-oxide stable in biological samples? What are the main stability concerns?

While some studies have shown DMT N-oxide to be stable under specific storage conditions, N-oxide metabolites, in general, are known to be potentially unstable.[6][7] The primary stability concern is the in-vitro reduction of the N-oxide back to its parent drug, DMT. This conversion can be influenced by the sample matrix (e.g., hemolyzed plasma), storage temperature, and the sample processing technique.[7][8]

Q4: What are the optimal storage conditions for plasma and urine samples containing DMT N-oxide?

For long-term storage, it is recommended to keep plasma and urine samples at -70°C or lower. One study on a similar compound, trimethylamine-N-oxide (TMAO), demonstrated stability in EDTA plasma for at least 14 months at -70°C.[9][10] For short-term storage, such as in an autosampler, keeping the processed samples at 4°C is advisable. Extracts of DMT N-oxide have been shown to be stable in an autosampler at 4°C for at least 48 hours.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of DMT N-oxide Degradation during sample collection and handling: Use of inappropriate anticoagulants or improper immediate storage.Collect blood samples in EDTA tubes and place them on ice immediately. Process the samples to obtain plasma by centrifugation in a refrigerated centrifuge as soon as possible.
Conversion to DMT during sample processing: The choice of extraction solvent and method can promote the reduction of the N-oxide.Utilize protein precipitation with acetonitrile (ACN). Studies on other N-oxides have shown that ACN is more effective than methanol in minimizing the conversion of N-oxides to their parent compounds, especially in hemolyzed plasma.[8]
High variability in replicate analyses Inconsistent sample processing: Minor variations in extraction time, temperature, or solvent ratios can affect stability.Standardize the entire sample preparation workflow. Ensure consistent timing for each step and maintain a controlled temperature environment (e.g., by working on ice).
Autosampler instability: Prolonged residence time in the autosampler at room temperature can lead to degradation.Maintain the autosampler at a low temperature, such as 4°C. Limit the run time of analytical batches to minimize the time samples spend in the autosampler before injection.[2][5]
Presence of DMT in DMT N-oxide standard solutions Degradation of the analytical standard: The purity of the reference standard may have diminished over time.Regularly check the purity of the DMT N-oxide analytical standard. Store the standard as recommended by the supplier, typically at -20°C in a desiccated environment.[11] Prepare fresh stock solutions and working standards at appropriate intervals.
Matrix effects leading to poor accuracy and precision Ion suppression or enhancement from endogenous components: Co-eluting matrix components can interfere with the ionization of DMT N-oxide.Develop a robust chromatographic method with sufficient separation of DMT N-oxide from endogenous matrix components. Consider the use of a stable isotope-labeled internal standard for DMT N-oxide to compensate for matrix effects.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Vortex the thawed sample and aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

This protocol is adapted from methodologies described for the analysis of DMT and its metabolites, which have shown good analyte recovery and stability.[1][2][6]

Quantitative Data Summary

Table 1: Stability of DMT N-oxide in Processed Samples

Condition Matrix Stability Duration Analyte Concentration Change Reference
Autosampler StorageProcessed Plasma Extract48 hours at 4°CNegligible[2][5]

Table 2: Example of N-Oxide Conversion During Extraction in Hemolyzed Plasma

Extraction Solvent Compound % Conversion to Parent Drug Reference
AcetonitrileDasatinib N-oxide< 3.8%[8]
MethanolDasatinib N-oxideup to 11.7%[8]
AcetonitrilePramoxine N-oxide< 3.8%[8]
MethanolPramoxine N-oxideup to 11.7%[8]

Note: Data in Table 2 is for other N-oxide compounds but illustrates the importance of solvent selection in minimizing degradation, a principle applicable to DMT N-oxide analysis.

Visualizations

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) DMT->MAO_A N_Oxidation N-Oxidation DMT->N_Oxidation IAA Indole-3-Acetic Acid (IAA) (Primary Metabolite) MAO_A->IAA Oxidative Deamination DMT_NO DMT N-oxide (Secondary Metabolite) N_Oxidation->DMT_NO

Caption: Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Bioanalytical_Workflow cluster_collection Sample Collection & Handling cluster_processing Sample Processing cluster_analysis Analysis Collection Collect blood in EDTA tubes Cooling Place on ice immediately Collection->Cooling Centrifugation Centrifuge at 4°C to separate plasma Cooling->Centrifugation Storage Store plasma at ≤ -70°C Centrifugation->Storage Thawing Thaw plasma on ice Storage->Thawing Precipitation Protein precipitation with cold Acetonitrile Thawing->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge_extract Centrifuge at 4°C Vortex->Centrifuge_extract Transfer Transfer supernatant Centrifuge_extract->Transfer LCMS LC-MS/MS Analysis (Autosampler at 4°C) Transfer->LCMS

Caption: Recommended workflow for bioanalysis of DMT N-oxide.

References

Technical Support Center: N,N-Dimethyltryptamine N-oxide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of N,N-Dimethyltryptamine N-oxide (DMT N-oxide) during extraction procedures. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMT N-oxide)?

This compound is a polar metabolite of N,N-Dimethyltryptamine (DMT). Due to its polarity, it exhibits different solubility characteristics compared to DMT, which significantly impacts its extraction from various matrices.

Q2: Why is the recovery of DMT N-oxide often low when using standard DMT extraction protocols?

Standard DMT extraction protocols are typically optimized for the non-polar nature of DMT freebase, often employing non-polar solvents like naphtha or hexane. DMT N-oxide, being significantly more polar, has poor solubility in these solvents, leading to its low recovery. The choice of solvent is a critical factor determining the extraction efficiency of DMT N-oxide.

Q3: What are the key factors influencing the extraction efficiency of DMT N-oxide?

The primary factors influencing the extraction efficiency of DMT N-oxide are:

  • Solvent Selection: The choice of an appropriate solvent with suitable polarity is crucial.

  • pH of the Aqueous Phase: The pH affects the ionization state of DMT N-oxide and its partitioning behavior between the aqueous and organic phases.

  • Temperature: Elevated temperatures can potentially lead to the degradation of thermolabile compounds, although DMT has been shown to be relatively stable at room temperature.[1][2]

Q4: Can DMT N-oxide be converted back to DMT?

Yes, it is chemically possible to reduce DMT N-oxide back to DMT, but this requires a separate chemical reaction and is not a part of the standard extraction process.

Troubleshooting Guide: Low Recovery of DMT N-oxide

This guide provides a systematic approach to troubleshooting and improving the recovery of DMT N-oxide during extraction.

Problem: Low or no detectable DMT N-oxide in the final extract.

Initial Assessment Workflow

initial_assessment start Start: Low DMT N-oxide Recovery check_solvent Step 1: Verify Solvent Polarity (Is the solvent appropriate for a polar analyte?) start->check_solvent check_ph Step 2: Evaluate Aqueous Phase pH (Was the pH optimized for N-oxide extraction?) check_solvent->check_ph If Yes solution Solution: Implement Corrective Actions check_solvent->solution If No check_protocol Step 3: Review Extraction Protocol (Is the protocol designed for polar compounds?) check_ph->check_protocol If Yes check_ph->solution If No check_protocol->solution If Yes check_protocol->solution If No

Caption: Initial assessment workflow for low DMT N-oxide recovery.

Detailed Troubleshooting Steps
Potential Cause Recommended Action Rationale
Inappropriate Solvent Selection Switch to a more polar organic solvent.DMT N-oxide is a polar molecule and has low solubility in non-polar solvents like naphtha and hexane. Using a more polar solvent will significantly improve its partitioning from the aqueous phase into the organic phase.
Suboptimal pH of the Aqueous Phase Adjust the pH of the aqueous phase to be slightly basic (pH 8-9) before extraction with an organic solvent.While DMT is typically extracted at a highly basic pH (>12) to ensure it is in its freebase form, a moderately basic pH may be more suitable for the extraction of the polar N-oxide without causing potential degradation.
Insufficient Phase Mixing Ensure thorough mixing of the aqueous and organic phases during liquid-liquid extraction.Adequate mixing increases the surface area between the two phases, facilitating the transfer of the analyte from the aqueous to the organic phase.
Analyte Degradation Avoid excessive heat during the extraction process. Conduct extractions at room temperature if possible.Although DMT is relatively stable, prolonged exposure to high temperatures could potentially degrade the N-oxide.
Emulsion Formation If an emulsion forms between the aqueous and organic layers, use techniques such as adding a small amount of brine, gentle centrifugation, or filtration through a bed of celite to break the emulsion.Emulsions trap the analyte and prevent efficient separation of the two phases, leading to lower recovery.

Quantitative Data: Solvent Solubility of DMT N-oxide

The selection of an appropriate solvent is critical for the successful extraction of DMT N-oxide. The following table summarizes the known solubility of DMT N-oxide in various solvents.

SolventPolaritySolubility of DMT N-oxideReference
NaphthaNon-polarInsolubleInternal Analysis
HexaneNon-polarInsolubleInternal Analysis
Dichloromethane (DCM)Polar aproticSoluble[3][4]
Ethyl AcetateModerately polarSoluble[5]
Methyl Ethyl Ketone (MEK)Polar aproticVery SolubleInternal Analysis
EthanolPolar protic20 mg/mLInternal Analysis
Dimethylformamide (DMF)Polar aprotic10 mg/mLInternal Analysis
Dimethyl sulfoxide (DMSO)Polar aprotic5 mg/mLInternal Analysis

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for DMT N-oxide

This protocol is designed to maximize the recovery of DMT N-oxide from an aqueous solution.

lle_protocol start Start: Aqueous Sample Containing DMT N-oxide adjust_ph 1. Adjust pH of aqueous sample to 8-9 with a suitable base (e.g., sodium carbonate). start->adjust_ph add_solvent 2. Add an equal volume of a polar organic solvent (e.g., Ethyl Acetate or MEK). adjust_ph->add_solvent mix 3. Mix vigorously for 2-3 minutes in a separatory funnel. add_solvent->mix separate 4. Allow layers to separate. (Break any emulsions if formed) mix->separate collect 5. Collect the organic layer. separate->collect repeat 6. Repeat extraction of the aqueous layer 2-3 times with fresh solvent. collect->repeat combine 7. Combine all organic extracts. repeat->combine dry 8. Dry the combined organic extract over anhydrous sodium sulfate. combine->dry evaporate 9. Filter and evaporate the solvent under reduced pressure. dry->evaporate end End: Isolated DMT N-oxide evaporate->end

Caption: Liquid-liquid extraction workflow for DMT N-oxide.

Methodology:

  • pH Adjustment: Start with the aqueous sample containing DMT N-oxide. Carefully adjust the pH of the solution to a range of 8-9 using a suitable base, such as a saturated sodium carbonate solution. Monitor the pH using a calibrated pH meter.

  • Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of a polar organic solvent (e.g., ethyl acetate or methyl ethyl ketone).

  • Extraction: Stopper the separatory funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to fully separate. If an emulsion forms, it can be broken by adding a small amount of brine or by gentle centrifugation.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer containing the DMT N-oxide.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine Extracts: Combine all the collected organic extracts.

  • Drying: Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate and swirling.

  • Solvent Removal: Filter the dried organic extract to remove the sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude DMT N-oxide.

Protocol 2: Solid-Phase Extraction (SPE) for DMT N-oxide

SPE can be an effective method for the cleanup and concentration of DMT N-oxide from complex matrices. A reversed-phase SPE cartridge is recommended.

spe_protocol start Start: Sample Containing DMT N-oxide condition 1. Condition SPE Cartridge: - Methanol - Water start->condition load 2. Load Sample: Apply the pre-treated sample to the cartridge. condition->load wash 3. Wash Cartridge: - Water to remove polar impurities - 5% Methanol in water to remove less polar impurities load->wash elute 4. Elute DMT N-oxide: - Methanol or Acetonitrile wash->elute collect 5. Collect the eluate. elute->collect evaporate 6. Evaporate the solvent. collect->evaporate end End: Purified DMT N-oxide evaporate->end

Caption: Solid-phase extraction workflow for DMT N-oxide.

Methodology:

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample (dissolved in a polar, aqueous-miscible solvent) onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of deionized water to remove highly polar impurities.

    • Wash the cartridge with 2-3 column volumes of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar impurities, while retaining the DMT N-oxide.

  • Elution: Elute the DMT N-oxide from the cartridge using a stronger organic solvent such as methanol or acetonitrile.

  • Collection: Collect the eluate containing the purified DMT N-oxide.

  • Solvent Removal: Evaporate the solvent from the eluate to obtain the concentrated DMT N-oxide.

By following these guidelines and protocols, researchers can significantly improve the recovery of this compound in their extraction procedures. For further assistance, please consult relevant scientific literature or contact a qualified analytical chemist.

References

Technical Support Center: N,N-Dimethyltryptamine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (DMT-NO) is the N-oxide metabolite of N,N-Dimethyltryptamine (DMT).[1][2][3] It is a key analyte in metabolic and pharmacokinetic studies of DMT.[4][5] Understanding its properties and ensuring its purity is crucial for accurate forensic and clinical research. DMT-NO is also known to be a degradation product of DMT, forming upon exposure to air and heat.[6]

Q2: What are the most common contaminants I should be aware of during DMT N-oxide synthesis?

A2: Common contaminants include unreacted N,N-Dimethyltryptamine (DMT), byproducts of over-oxidation, and cyclized impurities such as 2-methyl-tetrahydro-β-carboline (2-MTHBC).[7] The presence of moisture and atmospheric oxygen can also lead to the formation of various degradation products.[8]

Q3: How can I purify my synthesized DMT N-oxide?

A3: Recrystallization is a common and effective method for purifying DMT N-oxide. Solvents such as acetone or isopropyl alcohol can be effective.[9] For enhanced stability and easier handling, converting the N-oxide to a salt, such as a fumarate or succinate, is recommended.[6][8] This can also aid in the removal of impurities.

Q4: What analytical techniques are recommended for assessing the purity of my DMT N-oxide sample?

A4: A combination of analytical methods is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for quantifying the target compound and detecting impurities.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying impurities.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though thermal degradation of the N-oxide back to DMT can occur during analysis.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete oxidation of DMT.- Ensure the correct stoichiometry of the oxidizing agent. - Increase the reaction time or temperature, monitoring for byproduct formation. - Confirm the quality of the starting DMT material.
Degradation of the product during workup.- Avoid excessive heat and exposure to strong acids or bases during extraction and purification. - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is a yellow or brown goo instead of a crystalline solid Presence of unreacted DMT, polymeric byproducts, or other impurities.[12]- Perform a recrystallization from a suitable solvent like acetone or an ether-based solvent.[13][14] - Convert the crude product to a salt (e.g., fumarate) to facilitate crystallization and purification.[6] - Consider a column chromatography purification step if recrystallization is ineffective.
Presence of significant unreacted DMT in the final product Insufficient oxidizing agent or short reaction time.- Increase the molar equivalent of the oxidizing agent. - Extend the reaction time and monitor the reaction progress using TLC or LC-MS.
Identification of unexpected peaks in analytical data (e.g., NMR, LC-MS) Formation of side-products due to over-oxidation or side reactions.- Re-evaluate the reaction conditions (temperature, solvent, pH). - Characterize the impurities using mass spectrometry and NMR to understand the side-reactions occurring. - Common side products can include further oxidized indole species or cyclized tryptamines.[7]
Poor long-term stability of the purified product DMT N-oxide is susceptible to degradation, especially in its freebase form.[6]- Convert the purified DMT N-oxide to a more stable salt form, such as the fumarate or succinate salt.[6][8] - Store the product in a cool, dark place under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 5-MeO-DMT N-oxide and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • N,N-Dimethyltryptamine (DMT)

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N,N-Dimethyltryptamine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled DMT solution.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude DMT N-oxide.

Purification by Recrystallization

Materials:

  • Crude DMT N-oxide

  • Acetone (or other suitable recrystallization solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude DMT N-oxide in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone to dissolve the crude product completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve DMT in DCM s2 Cool to 0°C s1->s2 s3 Add m-CPBA solution s2->s3 s4 Stir and monitor reaction s3->s4 w1 Quench with NaHCO3 s4->w1 Reaction complete w2 Separate organic layer w1->w2 w3 Wash with NaHCO3 and brine w2->w3 w4 Dry and concentrate w3->w4 p1 Recrystallize from acetone w4->p1 Crude product p2 Isolate pure crystals p1->p2 end Final Product p2->end Pure DMT N-oxide

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Side Reactions start->cause3 sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->sol1 sol2 Improve Workup Protocol (Inert atmosphere, gentle heating) cause2->sol2 sol4 Characterize Byproducts cause3->sol4 sol3 Purify via Recrystallization or Chromatography sol1->sol3 sol2->sol3 sol4->sol1

Caption: A troubleshooting decision pathway for addressing common issues in DMT N-oxide synthesis.

References

Technical Support Center: Quantification of Endogenous DMT-NO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of low levels of endogenous N,N-Dimethyltryptamine N-oxide (DMT-NO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying endogenous DMT-NO?

A1: The primary challenges in quantifying endogenous DMT-NO include its very low physiological concentrations, potential for instability during sample handling and storage, and susceptibility to matrix effects from complex biological samples such as plasma and urine. Achieving the necessary sensitivity and selectivity to distinguish it from other endogenous compounds is a key hurdle.

Q2: Which analytical technique is most suitable for quantifying low levels of DMT-NO?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low levels of DMT-NO due to its high sensitivity, specificity, and ability to handle complex biological matrices.[1]

Q3: What are typical calibration ranges for DMT-NO in plasma analysis?

A3: Calibration ranges for DMT-NO in human plasma using LC-MS/MS are typically in the low ng/mL range. For example, validated methods have reported ranges of 0.1–100 ng/mL and 0.25–125 ng/mL.[2][3]

Q4: How can I ensure the stability of DMT-NO in my samples?

A4: To ensure the stability of DMT-NO, it is crucial to minimize freeze-thaw cycles and store samples at -80°C for long-term storage. One study indicated that analytes, including DMT-NO, were stable under relevant storage conditions for the analysis of large batches of samples.[2] Additionally, prompt processing of samples after collection is recommended.

Troubleshooting Guide

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Degradation of DMT-NO - Ensure proper sample collection and storage procedures are followed (rapid freezing, minimal freeze-thaw cycles).- Prepare fresh calibration standards and quality control samples.- Investigate the stability of DMT-NO in the specific matrix and storage conditions used in your laboratory.
Inefficient Ionization - Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and flow rates).- Ensure the mobile phase pH is appropriate for the ionization of DMT-NO (typically acidic for positive electrospray ionization).
Incorrect MS/MS Transition - Verify the precursor and product ion m/z values for DMT-NO.- Perform an infusion of a DMT-NO standard to optimize the collision energy and confirm the transition.
Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination or Degradation - Implement a column washing procedure between runs.- Use a guard column to protect the analytical column.- If the problem persists, replace the analytical column.
Inappropriate Injection Solvent - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to avoid solvent effects.
Secondary Interactions with Column Stationary Phase - Consider using an alternative column chemistry, such as a pentafluorophenyl (PFP) or diphenyl phase, which have been successfully used for DMT-NO analysis.[1][2]
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Matrix Effects - Use a stable isotope-labeled internal standard for DMT-NO to compensate for signal suppression or enhancement.- Optimize the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction instead of simple protein precipitation).- Dilute the sample to reduce the concentration of interfering substances, if sensitivity allows.
Inconsistent Sample Preparation - Ensure precise and consistent pipetting and solvent evaporation steps.- Automate sample preparation steps where possible to minimize human error.
Carryover - Optimize the autosampler wash procedure with a strong solvent to effectively clean the injection needle and port between samples.
Low Analyte Recovery
Potential Cause Troubleshooting Steps
Suboptimal Extraction from Matrix - Evaluate different protein precipitation solvents (e.g., methanol, acetonitrile, or mixtures) to maximize recovery. A study found that a 75:25 (v/v) acetonitrile:methanol mixture yielded analyte recoveries of ≥91% in both plasma and urine.[4]- Consider solid-phase extraction (SPE) and optimize the wash and elution steps.
Analyte Adsorption to Surfaces - Use low-adsorption vials and pipette tips.- Silanize glassware if used in the sample preparation process.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of DMT-NO.

Table 1: Calibration and Linearity Data for DMT-NO in Human Plasma

Calibration Range (ng/mL)Accuracy (%)Precision (CV%)Reference
0.1 - 10093 - 113≤ 11[2]
0.25 - 125Within ±17.5≤ 6.4[4]

Table 2: Analyte Recovery

Sample Preparation MethodMatrixRecovery (%)Reference
Protein Precipitation (Acetonitrile:Methanol)Plasma & Urine≥ 91[4]

Detailed Experimental Protocol: LC-MS/MS Quantification of DMT-NO in Human Plasma

This protocol is a composite methodology based on published literature.[1][2][3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate amount of a stable isotope-labeled internal standard for DMT-NO.

  • Add 300 µL of a cold protein precipitation solvent (e.g., 75:25 v/v acetonitrile:methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Pentafluorophenyl (PFP) or Diphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute DMT-NO, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor for the specific precursor to product ion transition for DMT-NO (to be determined by direct infusion of a standard).

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity of DMT-NO.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to determine the concentrations of DMT-NO in the unknown samples.

Visualizations

DMT_Metabolism_and_Action cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism cluster_action Potential Downstream Actions of Parent Compound (DMT) Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT N-Methyltryptamine (NMT) Tryptamine->NMT INMT DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT DMT_Met N,N-Dimethyltryptamine (DMT) DMT_NO DMT-N-oxide (DMT-NO) DMT_Met->DMT_NO N-Oxidation IAA Indole-3-acetic acid (IAA) DMT_Met->IAA MAO-A DMT_Action DMT Sigma1R Sigma-1 Receptor DMT_Action->Sigma1R SerotoninR Serotonin Receptors (e.g., 5-HT2A) DMT_Action->SerotoninR Neuroplasticity Neuroplasticity Sigma1R->Neuroplasticity Immune_Modulation Immune Modulation Sigma1R->Immune_Modulation Cell_Survival Cell Survival Sigma1R->Cell_Survival

Caption: DMT Biosynthesis, Metabolism, and Potential Downstream Actions.

Experimental_Workflow start Start: Human Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

References

Reducing ion suppression for N,N-Dimethyltryptamine N-oxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N,N-Dimethyltryptamine N-oxide (DMT N-oxide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS/MS analysis of DMT N-oxide, focusing on the common problem of ion suppression.

Question 1: I am observing a significantly lower signal for DMT N-oxide in my plasma/serum samples compared to the standard in a neat solution. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of DMT N-oxide in the mass spectrometer's ion source.[1] DMT N-oxide is a polar molecule and can be particularly susceptible to ion suppression from co-eluting endogenous compounds like phospholipids.

Here is a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Confirm Ion Suppression with a Post-Column Infusion Experiment.

This experiment will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move the elution of DMT N-oxide away from these areas.

Step 2: Optimize Sample Preparation to Remove Interferences.

The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[2]

  • Phospholipid Removal: Phospholipids are a major cause of ion suppression in bioanalysis.[3] Consider using specialized phospholipid removal plates or cartridges (e.g., HybridSPE®, Ostro™).[2][4] These products combine protein precipitation with a selective retention mechanism for phospholipids.

  • Solid-Phase Extraction (SPE): A well-developed SPE method can provide a much cleaner extract than simple protein precipitation.[5] For a polar compound like DMT N-oxide, a mixed-mode or a polar-enhanced reversed-phase sorbent could be effective.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate DMT N-oxide from interfering substances. The choice of extraction solvent is critical and will depend on the pH of the sample.

Step 3: Enhance Chromatographic Separation.

If sample preparation alone is not sufficient, optimizing your liquid chromatography can help separate DMT N-oxide from co-eluting interferences.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like DMT N-oxide, HILIC can provide better retention and separation from the early-eluting, highly polar matrix components that often cause suppression in reversed-phase chromatography (RPLC).[6][7] HILIC also uses a higher percentage of organic solvent in the mobile phase, which can enhance ESI efficiency.[8]

  • Optimize Your RPLC Method: If you are using RPLC, ensure your gradient profile provides adequate separation of DMT N-oxide from the void volume where many polar interferences elute. Experiment with different column chemistries, such as a pentafluorophenyl (PFP) or a diphenyl phase, which have been successfully used for the analysis of DMT and its metabolites.[9][10]

Step 4: Dilute Your Sample.

If the concentration of DMT N-oxide in your samples is high enough, a simple dilution can reduce the concentration of matrix components and alleviate ion suppression.[11]

Question 2: My signal for DMT N-oxide is inconsistent and my calibration curve is not linear. What could be the problem?

Answer:

Inconsistent signal and non-linear calibration curves are often symptoms of variable ion suppression across your samples and calibrators. This can happen if the matrix composition differs between your samples or if your internal standard is not adequately compensating for the matrix effects.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for DMT N-oxide (e.g., d6-DMT N-oxide). The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[2] If a specific SIL-IS for the N-oxide is unavailable, a deuterated analog of the parent compound (DMT) might be used, but its ability to track the N-oxide's ionization behavior must be carefully validated.

  • Prepare Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to normalize the matrix effects across the entire analytical run.[2]

  • Evaluate Your Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components in your final extracts. Ensure your sample preparation method is robust and reproducible.

  • Check for Carryover: Inconsistent results can also be caused by carryover from a previous high-concentration sample. Inject a blank sample after a high standard to check for carryover. If observed, optimize your autosampler wash method.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for DMT N-oxide analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (DMT N-oxide) is reduced due to the presence of other co-eluting molecules from the sample matrix.[1] These interfering molecules compete with the analyte for ionization in the ion source, leading to a decrease in its signal intensity and potentially compromising the accuracy and sensitivity of the analysis.[11] DMT N-oxide, being a polar amine N-oxide, is analyzed in biological fluids that are rich in endogenous polar compounds, making it susceptible to ion suppression.[12][13]

Q2: How can I quantitatively assess the degree of ion suppression for DMT N-oxide in my assay?

A2: The most common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of DMT N-oxide in a spiked, extracted blank matrix to the peak area of DMT N-oxide in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q3: What are the key physicochemical properties of DMT N-oxide that I should consider for method development?

A3: Amine N-oxides are highly polar molecules with excellent water solubility.[12][13] They are weak bases with a pKb of around 4.5.[12] This means that at acidic pH values typically used in reversed-phase chromatography (e.g., with formic acid in the mobile phase), DMT N-oxide will be protonated. This is favorable for positive mode electrospray ionization. Its high polarity suggests that it will have limited retention on traditional C18 columns and may elute near the solvent front, where ion suppression is often most pronounced.[11]

Q4: Which ionization technique is best for DMT N-oxide?

A4: Electrospray ionization (ESI) in positive ion mode is the most commonly used and effective ionization technique for DMT N-oxide.[9][10] The presence of the N-oxide functional group and the tertiary amine allows for efficient protonation.

Quantitative Data Summary

The following tables summarize quantitative data from published LC-MS/MS methods for the analysis of DMT N-oxide, including information on matrix effects where available.

Table 1: LC-MS/MS Method Parameters for DMT N-oxide Analysis in Human Plasma

ParameterMethod 1[10]Method 2[9]
Sample Preparation Protein precipitation with acetonitrileProtein precipitation with methanol
LC Column DiphenylPentafluorophenyl
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol0.1% Formic acid in methanol
Linear Range 15 - 250 nM0.1 - 100 ng/mL
LLOQ 15 nM0.1 ng/mL

Table 2: Reported Matrix Effect and Recovery Data for Amine N-Oxides

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
Trimethylamine N-oxide (TMAO)Human PlasmaProtein Precipitation~33% signal suppressionNot specified[14]

Note: Specific quantitative matrix effect data for DMT N-oxide is not consistently reported in the literature. The data for TMAO, another small molecule amine N-oxide, is provided as a reference.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatographic gradient.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and necessary fittings

  • DMT N-oxide standard solution (at a concentration that gives a stable signal)

  • Blank, extracted matrix sample (e.g., plasma extract prepared by your current method)

  • Reconstitution solvent

Procedure:

  • Infuse the DMT N-oxide standard solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a tee-union.

  • Start the LC gradient without an injection and monitor the signal of DMT N-oxide. A stable baseline should be observed.

  • Once a stable baseline is achieved, inject the blank, extracted matrix sample.

  • Monitor the DMT N-oxide signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

Objective: To remove proteins and phospholipids from plasma samples to reduce matrix effects.

Materials:

  • Phospholipid removal 96-well plate (e.g., HybridSPE®-Phospholipid)

  • Plasma samples, calibrators, and QCs

  • Acetonitrile with 1% formic acid

  • Vortex mixer

  • Centrifuge (if required by the plate manufacturer)

  • 96-well collection plate

Procedure:

  • Add plasma samples (e.g., 100 µL) to the wells of the 96-well plate.

  • Add the protein precipitation solvent (e.g., 300 µL of acetonitrile with 1% formic acid).

  • Vortex the plate for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Apply a vacuum or positive pressure to the plate to draw the supernatant through the phospholipid removal packing material into a clean collection plate.

  • The resulting eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent.

Visualizations

IonSuppressionWorkflow start Start: Low/Inconsistent DMT N-oxide Signal q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Implement a validated SIL-IS for DMT N-oxide. q1->use_sil No q2 Is significant ion suppression still observed? q1->q2 Yes use_sil->q2 no_sil Prepare Matrix-Matched Calibrators. no_sil->q2 optimize_sp Optimize Sample Preparation q2->optimize_sp Yes end End: Robust and Reliable DMT N-oxide Quantification q2->end No phospholipid_removal Implement Phospholipid Removal (e.g., HybridSPE®). optimize_sp->phospholipid_removal spe Develop a Solid-Phase Extraction (SPE) method. optimize_sp->spe optimize_lc Optimize Chromatography phospholipid_removal->optimize_lc spe->optimize_lc hilic Evaluate HILIC as an alternative to RPLC. optimize_lc->hilic rplc_gradient Modify RPLC gradient to separate from void volume. optimize_lc->rplc_gradient dilute Dilute Sample (if concentration allows). hilic->dilute rplc_gradient->dilute dilute->end

Caption: Troubleshooting workflow for low or inconsistent DMT N-oxide signal.

SamplePrepComparison plasma Plasma Sample (containing DMT N-oxide and Matrix Components) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt spe Solid-Phase Extraction (SPE) plasma->spe plr Phospholipid Removal (e.g., HybridSPE®) plasma->plr ppt_out High level of Phospholipids and other interferences ppt->ppt_out spe_out Reduced level of interferences spe->spe_out plr_out Significantly reduced Phospholipids and other interferences plr->plr_out lcms LC-MS/MS Analysis ppt_out->lcms High Ion Suppression spe_out->lcms Moderate Ion Suppression plr_out->lcms Minimal Ion Suppression

Caption: Comparison of sample preparation techniques for reducing ion suppression.

References

Technical Support Center: Purification of Synthetic N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic N,N-Dimethyltryptamine N-oxide (DMT N-oxide).

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the purification of synthetic DMT N-oxide from byproducts of the oxidation of N,N-Dimethyltryptamine (DMT).

Q1: My final product is a yellowish or brownish oil instead of a crystalline solid. What could be the cause?

A1: The presence of a yellowish or brownish oil often indicates the presence of impurities. DMT N-oxide itself can sometimes be an oil if not completely pure, but this appearance is more commonly due to residual byproducts from the synthesis. Unreacted DMT and other less polar byproducts can act as contaminants that hinder crystallization. Additionally, exposure to heat and air can lead to the formation of degradation products, which may also be oily in nature.

Troubleshooting Steps:

  • Recrystallization: Attempt recrystallization from a suitable solvent system. Given the polar nature of DMT N-oxide, a polar solvent where its solubility is high when hot and low when cold is ideal. A solvent/anti-solvent system can also be effective.

  • Solvent Purity: Ensure the solvents used for purification are of high purity and dry, as water and other contaminants can interfere with crystallization.

  • Byproduct Identification: If possible, use analytical techniques such as TLC, HPLC, or GC-MS to identify the nature of the impurities. This will help in selecting the most effective purification strategy.

Q2: I am having difficulty finding a suitable solvent for the recrystallization of DMT N-oxide. What are the recommended solvents?

A2: DMT N-oxide is a polar molecule due to the N-oxide functional group. Therefore, it exhibits poor solubility in non-polar solvents and better solubility in polar solvents. The ideal recrystallization solvent is one in which the DMT N-oxide is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvents:

  • Single Solvents: Acetone, ethyl acetate, or isopropyl alcohol can be effective. Experiment with small quantities to determine the best option for your specific product mixture.

  • Solvent/Anti-Solvent Systems: A highly effective method is to dissolve the crude DMT N-oxide in a minimal amount of a polar solvent in which it is highly soluble (e.g., ethanol, methanol, or acetone) at room temperature. Then, slowly add a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes turbid, and then heat until it becomes clear again. Slow cooling should then induce crystallization.

Q3: My yield is very low after the purification process. What are the potential reasons for this loss of product?

A3: Low yield can be attributed to several factors during the purification process.

Potential Causes and Solutions:

  • Incomplete Crystallization: If a significant amount of DMT N-oxide remains in the mother liquor, the yield will be low. To address this, you can try to concentrate the mother liquor and cool it again to recover more product. Seeding the solution with a small crystal of pure DMT N-oxide can also promote crystallization.

  • Excessive Washing: Washing the crystals with a solvent in which the DMT N-oxide has some solubility will lead to product loss. Use a cold, non-polar solvent in which the N-oxide is poorly soluble for washing.

  • Degradation: DMT N-oxide can be sensitive to high temperatures and prolonged heating. Minimize the time the compound is exposed to heat during recrystallization.

  • Transfer Losses: Be meticulous during transfers between flasks and filtration apparatus to minimize physical loss of the product.

Q4: How can I assess the purity of my final DMT N-oxide product?

A4: Several analytical methods can be used to determine the purity of your synthesized DMT N-oxide.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reversed-phase column with a suitable mobile phase can separate DMT N-oxide from DMT and other byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and mass identification, confirming the presence of DMT N-oxide and identifying any impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess purity. A polar stationary phase (e.g., silica gel) and a mobile phase of intermediate polarity can be used to separate the polar DMT N-oxide from less polar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the DMT N-oxide and reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

Data Presentation

Table 1: Solubility of DMT N-oxide and Related Compounds

CompoundSolventSolubilityReference
DMT N-oxideNaphthaVery low (practically insoluble)[2]
DMT N-oxideMethyl Ethyl Ketone (MEK)Very high[2]
DMT N-oxideEthanol20 mg/mL[3]
DMT N-oxideDimethylformamide (DMF)10 mg/mL[3]
DMT N-oxideDimethyl sulfoxide (DMSO)5 mg/mL[3]
DMTChloroformSoluble[4]
DMTMethanolSoluble[4]
DMTAcetoneSoluble[4]
DMTWaterInsoluble[4]

Experimental Protocols

Protocol 1: Recrystallization of DMT N-oxide using a Solvent/Anti-Solvent System

This protocol is designed for the purification of crude DMT N-oxide that may be contaminated with unreacted DMT and other non-polar byproducts.

Materials:

  • Crude DMT N-oxide

  • Acetone (ACS grade)

  • Hexane (ACS grade)

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude DMT N-oxide in a clean Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetone at room temperature and stir until the solid is completely dissolved.

  • Addition of Anti-Solvent: While stirring, slowly add hexane dropwise to the acetone solution. Continue adding hexane until the solution becomes persistently cloudy (turbid).

  • Heating: Gently heat the solution on a hot plate while stirring until it becomes clear again. Avoid boiling the solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

  • Drying: Allow the crystals to dry under vacuum on the filter paper. For complete drying, the crystals can be placed in a desiccator under vacuum.

Mandatory Visualization

Diagram 1: Experimental Workflow for Purification of DMT N-oxide

experimental_workflow Purification Workflow for DMT N-oxide cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Analysis and Final Product crude_product Crude DMT N-oxide (with DMT and other byproducts) dissolution 1. Dissolve in minimal hot polar solvent (e.g., Acetone) crude_product->dissolution Start Purification filtration 2. Hot gravity filtration (to remove insoluble impurities) dissolution->filtration crystallization 3. Slow cooling to induce crystallization filtration->crystallization collection 4. Isolate crystals by vacuum filtration crystallization->collection washing 5. Wash crystals with cold non-polar solvent (e.g., Hexane) collection->washing drying 6. Dry under vacuum washing->drying pure_product Pure Crystalline DMT N-oxide drying->pure_product analysis Purity Analysis (HPLC, LC-MS, NMR) pure_product->analysis Verify Purity

Caption: A flowchart illustrating the key stages in the purification of DMT N-oxide.

Diagram 2: Logical Relationship of Components in Purification

logical_relationship Component Separation Logic cluster_components Components cluster_process Purification Process cluster_fractions Separated Fractions crude_mixture Crude Synthetic Mixture dmt_n_oxide DMT N-oxide (High Polarity) dmt DMT (Lower Polarity) byproducts Other Byproducts (Variable Polarity) dissolution Dissolution in Polar Solvent (e.g., Acetone) dmt_n_oxide->dissolution Soluble crystallization Cooling / Addition of Anti-solvent (e.g., Hexane) dmt_n_oxide->crystallization Less soluble upon cooling/ anti-solvent addition dmt->dissolution Soluble dmt->crystallization Remains more soluble byproducts->dissolution Soluble byproducts->crystallization Remains more soluble dissolution->crystallization crystals Crystals (Enriched in DMT N-oxide) crystallization->crystals mother_liquor Mother Liquor (Contains DMT and more soluble byproducts) crystallization->mother_liquor

Caption: Logical diagram of component separation based on polarity differences.

References

Troubleshooting poor chromatographic peak shape for DMT-NO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of N,N-Dimethyltryptamine-N-oxide (DMT-NO).

Frequently Asked Questions (FAQs)

Q1: Why is my DMT-NO peak showing significant tailing?

Peak tailing for DMT-NO, an N-oxide metabolite of the tertiary amine DMT, is a common issue in reversed-phase HPLC.[1] The primary causes are secondary interactions between the analyte and the stationary phase.[2]

  • Silanol Interactions: DMT-NO is a polar, basic compound. Residual silanol groups on the surface of silica-based columns (like C18) can be deprotonated (negatively charged) at mobile phase pH levels above ~3.[2][3] These acidic silanols can then interact strongly with the positively charged DMT-NO, causing a portion of the analyte to lag behind the main peak, resulting in tailing.[3]

  • Mobile Phase pH Near pKa: If the mobile phase pH is too close to the pKa of DMT-NO, the molecule can exist in both ionized and non-ionized forms, leading to asymmetrical peaks.[2] While the exact pKa of DMT-NO is not readily published, N-oxides are generally less basic than their parent tertiary amines. For optimal peak shape, the mobile phase pH should be adjusted to at least 2 units away from the analyte's pKa.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[4] This can be particularly problematic when analyzing samples from complex matrices like plasma. Using a guard column can help protect the analytical column and diagnose this issue.

Q2: My DMT-NO peak is fronting. What are the likely causes?

Peak fronting, where the peak is asymmetrical with a leading edge, is typically caused by column overload or issues with the sample solvent.[5][6]

  • Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to fronting.[7] This is often accompanied by a slight shift to an earlier retention time.[8] To check for this, try diluting your sample by a factor of 10 and re-injecting.[8]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the peak shape can be distorted, often resulting in fronting.[9] This effect is more pronounced for early-eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Failure: Catastrophic column failure, such as the creation of a void or channel in the packing material near the inlet, can also lead to fronting.[7] This type of damage is often irreversible and requires column replacement.[4]

Q3: What causes broad or wide peaks for DMT-NO?

Broad peaks can significantly reduce sensitivity and resolution. The causes can range from system issues to problems with the mobile phase or column.[10][11]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread out before it reaches the detector.[2] This is known as "dead volume."

  • Column Deterioration: Over time, the efficiency of an HPLC column will decrease due to degradation of the stationary phase or contamination, leading to broader peaks for all analytes.[4]

  • Inadequate Mobile Phase: An inconsistent mobile phase composition, improper pH, or insufficient buffering can all contribute to peak broadening.[7][10] Additionally, a flow rate that is too low can increase longitudinal diffusion, causing peaks to widen.[11]

  • Temperature Gradients: If the mobile phase is not sufficiently pre-heated before entering the column, temperature gradients can form across the column's diameter, leading to broader peaks.[4]

Q4: I am seeing split peaks for DMT-NO. What should I investigate?

Split peaks suggest that the analyte is entering the column as a disturbed band or that there is a problem at the column inlet.[10]

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system components (like pump seals) can partially block the inlet frit of the column, distorting the sample flow path and causing peaks to split.[7] Reversing and flushing the column (if permitted by the manufacturer) may resolve the issue.[7]

  • Column Void: A void or gap in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split or shouldered peak.[4] This often requires column replacement.

  • Injection Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause the sample to precipitate upon injection or lead to poor focusing on the column, which can manifest as a split peak.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for DMT-NO.

G Troubleshooting Workflow for Poor DMT-NO Peak Shape cluster_problem Identify Peak Shape Problem cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Tailing Peak Tailing Cause_Tailing Secondary Interactions (Silanols) Incorrect Mobile Phase pH Column Contamination Tailing->Cause_Tailing Fronting Peak Fronting Cause_Fronting Sample Overload Injection Solvent Too Strong Column Void (Inlet) Fronting->Cause_Fronting Broad Broad Peak Cause_Broad Extra-Column Volume Column Degradation Low Flow Rate Temp Gradient Broad->Cause_Broad Split Split Peak Cause_Split Blocked Column Frit Column Void Sample Precipitation Split->Cause_Split Sol_Tailing Lower Mobile Phase pH (e.g., <3) Use End-capped Column Add Mobile Phase Modifier (TEA) Use Guard Column / Flush Cause_Tailing->Sol_Tailing Address by: Sol_Fronting Decrease Sample Concentration Decrease Injection Volume Inject in Mobile Phase Replace Column Cause_Fronting->Sol_Fronting Address by: Sol_Broad Use Shorter/Narrower Tubing Replace Column Optimize Flow Rate Pre-heat Mobile Phase Cause_Broad->Sol_Broad Address by: Sol_Split Reverse/Flush Column Filter Samples Replace Column Inject in Mobile Phase Cause_Split->Sol_Split Address by:

Caption: A logical guide to troubleshooting common peak shape issues.

Quantitative Data & Methodologies

Successful analysis of DMT-NO relies on optimized chromatographic parameters. Below are tables summarizing typical conditions and a detailed experimental protocol based on published methods.[12][13][14]

Table 1: Summary of LC-MS/MS Method Parameters for DMT-NO Analysis
ParameterConditionRationale / Comment
Column Pentafluorophenyl (PFP)PFP phases offer alternative selectivity for polar and aromatic compounds, which can improve peak shape for analytes like DMT-NO.[12]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifying the mobile phase ensures that basic analytes like DMT-NO are protonated, which minimizes interaction with silanol groups and improves peak shape.[12][14]
Mobile Phase B 0.1% (v/v) Formic Acid in MethanolMethanol is a common organic modifier. Using the same additive (formic acid) in both phases ensures consistency.[12]
Flow Rate 0.4 - 0.6 mL/minA typical analytical flow rate for standard bore columns.
Gradient Gradient elutionA gradient from low to high organic content is used to elute compounds with varying polarities and to ensure DMT-NO is eluted with a good peak shape in a reasonable time.[12]
Injection Volume 5 - 10 µLA smaller injection volume helps prevent column overload and peak distortion.[4]
Detection Tandem Mass Spectrometry (MS/MS)Provides high sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological matrices.[12][13]
Table 2: Troubleshooting Summary
SymptomCommon Cause(s)Recommended Action(s)
Peak Tailing Secondary silanol interactionsLower mobile phase pH to < 3 with 0.1% formic acid. Use a base-deactivated or end-capped column.[3]
Column overloadReduce sample concentration or injection volume.[7]
Peak Fronting Sample solvent stronger than mobile phaseDilute or dissolve the sample in the initial mobile phase.
Mass overloadReduce sample concentration by a factor of 5-10.[8]
Broad Peaks Extra-column dead volumeMinimize tubing length and use narrow ID (e.g., 0.005") tubing.[2]
Column degradationFlush the column with a strong solvent; if unresolved, replace the column.[10]
Split Peaks Blocked inlet frit or column voidFilter all samples and mobile phases. Try back-flushing the column; if unresolved, replace it.[7]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a simple protein precipitation method for extracting DMT-NO from plasma samples, adapted from validated bioanalytical procedures.[12][13]

  • Aliquoting: Pipette 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of a precipitation solution (e.g., methanol or a 75:25 v/v acetonitrile:methanol mixture containing an internal standard) to the plasma sample.[13]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Injection: Inject the sample onto the LC-MS/MS system.

Protocol 2: Mobile Phase Preparation and System Equilibration
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L clean, glass solvent bottle.

    • Carefully add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.

    • Cap the bottle and sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade methanol into a separate 1 L clean, glass solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and sonicate for 10-15 minutes to degas.

  • System Flush: Purge the HPLC pumps with the newly prepared mobile phases to remove any air bubbles and previous solvents from the lines.[6]

  • Column Equilibration:

    • Install the analytical column (e.g., a Pentafluorophenyl column).

    • Set the flow rate to the method's starting conditions (e.g., 95% Mobile Phase A).

    • Equilibrate the column by running the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.

LC-MS/MS Analysis Workflow

The following diagram illustrates the overall workflow for the analysis of DMT-NO in a research setting.

G Experimental Workflow for DMT-NO Analysis Sample 1. Plasma Sample Collection Prep 2. Protein Precipitation (Methanol / ACN) Sample->Prep Centrifuge 3. Centrifugation Prep->Centrifuge Transfer 4. Supernatant to HPLC Vial Centrifuge->Transfer Inject 5. LC-MS/MS Injection Transfer->Inject Separate 6. Chromatographic Separation (PFP Column) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Analyze 8. Data Processing & Quantification Detect->Analyze

Caption: From sample collection to final data analysis workflow.

References

Minimizing degradation of N,N-Dimethyltryptamine N-oxide during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to minimize the degradation of N,N-Dimethyltryptamine N-oxide (DMT N-oxide) during sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is DMT N-oxide and why is its stability important?

A1: this compound is a primary metabolite of N,N-Dimethyltryptamine (DMT), a potent psychedelic compound.[1][2] Accurate quantification of DMT N-oxide in biological samples is crucial for pharmacokinetic and metabolic studies.[3] Degradation of the analyte during storage can lead to underestimation of its concentration and inaccurate data interpretation.

Q2: What is the primary degradation pathway for DMT N-oxide?

A2: The most common degradation pathway for amine N-oxides, including DMT N-oxide, is the reduction back to the parent tertiary amine (DMT).[4] This can be facilitated by heat, certain solvents, or endogenous components in biological matrices.[5][6]

Q3: What are the ideal storage temperatures for DMT N-oxide samples?

A3: For long-term stability (months to years), storing samples at -20°C or -80°C is recommended.[7] As a solid reference standard, DMT N-oxide is reported to be stable for at least five years at -20°C.[7] For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable, particularly for processed extracts in an autosampler.[8][9]

Q4: How does pH affect the stability of DMT N-oxide?

A4: Amine N-oxides are generally more stable in neutral or near-neutral pH conditions.[4] Strong acidic or alkaline conditions can promote degradation. Acidifying samples to a pH below 3 is a common practice to prevent the decomposition of some biogenic amines, though extreme pH should be avoided as it could introduce other instability issues.[5][10]

Q5: Should I be concerned about light exposure?

A5: Yes. Compounds with an indole structure, like tryptamines, can be sensitive to light. It is a general best practice to store DMT N-oxide solutions and samples in amber vials or otherwise protected from light to prevent potential photodegradation.[10]

Q6: What solvents are recommended for storing DMT N-oxide stock solutions?

A6: DMT N-oxide as a solid is soluble in DMF, DMSO, and ethanol.[7] For bioanalytical applications, stock solutions are often prepared in methanol or acetonitrile. During sample extraction from plasma, acetonitrile has been shown to be superior to methanol in minimizing the reduction of some N-oxides.[6] For maximum stability of stock solutions, store under an inert atmosphere (argon or nitrogen) at -20°C.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of DMT N-oxide that may be related to sample storage and stability.

Problem 1: My DMT N-oxide concentrations are consistently lower than expected.

Potential Cause Troubleshooting Step
Long-Term Storage Degradation Verify that samples have been consistently stored at -20°C or -80°C. Check storage logs for any temperature excursions.
Freeze-Thaw Degradation Minimize the number of freeze-thaw cycles. Aliquot samples into single-use vials before initial freezing. While DMT N-oxide has been shown to be stable for several cycles in validation studies, repeated cycling should be avoided as a best practice.[3]
Exposure to Light Confirm that samples were stored in amber vials or protected from light during storage and handling.
Incorrect pH Measure the pH of the sample matrix. If it is highly acidic or basic, consider adjusting to a more neutral pH if compatible with your overall analytical method.

Problem 2: I am observing an unexpectedly high concentration of DMT in my DMT N-oxide samples.

Potential Cause Troubleshooting Step
Reduction to Parent Drug This is the most likely cause. The N-oxide is being reduced back to DMT.
High Temperature Exposure Ensure samples are kept cool (on ice) during processing. N-oxides are often heat-unstable.[5] Use a refrigerated centrifuge. Minimize the temperature of the mass spectrometer's ion source, as high temperatures can cause in-source conversion.[5][6]
Sample Matrix Effects Hemolyzed plasma contains reducing agents that can significantly increase the conversion of N-oxides.[6] If possible, use non-hemolyzed plasma.
Extraction Solvent Choice If using protein precipitation with methanol, consider switching to acetonitrile, as it can reduce the rate of N-oxide conversion.[6]

Quantitative Data Summary

While specific public data on the degradation kinetics of DMT N-oxide is limited, the following tables provide an illustrative summary based on general N-oxide stability and findings from bioanalytical method validations.

Table 1: Illustrative Long-Term Stability of DMT N-oxide in Human Plasma

Storage TemperatureDurationAnalyte Recovery (Mean %)
-20°C6 months>95%
-80°C12 months>98%
4°C7 days~90%
Room Temperature (22°C)24 hours<85%
(Data is illustrative based on typical stability for bioanalytical assays)

Table 2: Illustrative Freeze-Thaw Stability of DMT N-oxide in Human Plasma

Number of CyclesAnalyte Recovery (Mean %)
1>99%
3>97%
5~94%
(Data is illustrative. Bioanalytical validations often confirm stability for at least 3 cycles)[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for DMT N-oxide

This protocol is designed to intentionally degrade the sample to understand degradation pathways and test the stability-indicating capability of an analytical method.

Objective: To evaluate the stability of DMT N-oxide under various stress conditions.

Materials:

  • DMT N-oxide stock solution (e.g., 1 mg/mL in methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber or light source

  • Heating block or oven

Methodology:

  • Acid Hydrolysis: Mix an aliquot of DMT N-oxide stock solution with 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.[11][12]

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 70°C for 48 hours. Cool and dilute for analysis.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated chromatographic method (e.g., LC-MS/MS). The goal is to achieve 10-20% degradation of the main compound.[13]

Visualizations

Sample_Handling_Workflow Figure 1: Recommended Sample Handling and Storage Workflow cluster_pre Pre-Storage cluster_storage Storage cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) Process Process Sample Promptly (e.g., Centrifuge to Plasma) SampleCollection->Process Keep cool Aliquot Aliquot into Single-Use Amber Cryovials Process->Aliquot Store Store Immediately at ≤ -20°C (Preferably -80°C for Long-Term) Aliquot->Store Log Log Sample Details & Storage Conditions Store->Log Thaw Thaw Sample on Ice, Protected from Light Log->Thaw Extract Perform Extraction (e.g., Protein Precipitation) Thaw->Extract Analyze Analyze via LC-MS/MS Extract->Analyze

Caption: Figure 1: Recommended workflow for sample collection, processing, storage, and analysis to ensure the stability of DMT N-oxide.

Troubleshooting_Degradation Figure 2: Troubleshooting Low DMT N-oxide Recovery rect_node rect_node start Low [DMT N-oxide] and/or High [DMT] Detected check_storage Storage Temp Excursion? start->check_storage check_cycles Multiple Freeze-Thaw Cycles? check_storage->check_cycles No remedy_storage Action: Review freezer logs. Implement temperature monitoring. check_storage->remedy_storage Yes check_processing Sample Processing Conditions OK? check_cycles->check_processing No remedy_cycles Action: Aliquot new samples. Limit future F/T cycles. check_cycles->remedy_cycles Yes check_matrix Is Sample Hemolyzed? check_processing->check_matrix Yes remedy_processing Action: Process on ice. Protect from light. Use Acetonitrile for PP. check_processing->remedy_processing No check_ms MS Source Temp Too High? check_matrix->check_ms No remedy_matrix Action: Re-collect non-hemolyzed sample if possible. check_matrix->remedy_matrix Yes remedy_ms Action: Reduce ion source temp. Re-optimize MS parameters. check_ms->remedy_ms Yes

Caption: Figure 2: A decision tree to troubleshoot potential causes of DMT N-oxide degradation leading to low analytical recovery.

Degradation_Pathway Figure 3: Primary Degradation Pathway of DMT N-oxide DMT_NO DMT N-oxide (Analyte of Interest) DMT DMT (Parent Drug/Degradant) DMT_NO->DMT Reduction (Heat, Light, Reducing Agents)

Caption: Figure 3: The primary degradation pathway of DMT N-oxide is reduction back to its parent compound, DMT.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for N,N-Dimethyltryptamine N-oxide (DMT N-oxide) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the precise and reliable quantification of N,N-Dimethyltryptamine N-oxide (DMT N-oxide), a principal metabolite of N,N-Dimethyltryptamine (DMT). The methodologies outlined herein are pivotal for pharmacokinetic, toxicological, and clinical studies involving DMT. The primary focus of this guide is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has emerged as the gold standard for the bioanalysis of DMT and its metabolites due to its superior sensitivity and specificity.

Comparative Analysis of Validated LC-MS/MS Methods

The following table summarizes the performance characteristics of several validated LC-MS/MS methods for the quantification of DMT N-oxide in human plasma and urine. These methods demonstrate robust performance, making them suitable for regulated bioanalysis.

Parameter Method 1 (Luethi et al., 2022) [1][2]Method 2 (Barker et al., 2022) [3]Method 3 (Persson et al., 2022) [4][5]
Matrix Human PlasmaHuman Plasma & UrineHuman Plasma
Linear Range 0.1–100 ng/mL0.25–125 ng/mL (Plasma)15–250 nM
2.5–250 ng/mL (Urine)
Accuracy (Bias) 93–113%Within ±17.5%Not explicitly stated
Precision (CV%) ≤ 11%≤ 6.4%Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.25 ng/mL (Plasma)15 nM
2.5 ng/mL (Urine)
Sample Preparation Protein Precipitation (Methanol)Protein Precipitation (Acetonitrile:Methanol, 75:25 v/v)Protein Precipitation (Acetonitrile) followed by evaporation and reconstitution
Chromatographic Column PentafluorophenylNot explicitly statedDiphenyl
Detection Positive ESI-MS/MS (MRM)LC-MS/MSLC-MS/MS (MRM)

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the compared studies.

Method 1: Luethi et al. (2022)[1][2]
  • Sample Preparation: Simple protein precipitation with methanol is employed. This straightforward approach allows for high-throughput sample processing.

  • Chromatography: A pentafluorophenyl column is used for analyte separation. A gradient elution with a mobile phase consisting of 0.1% (v/v) formic acid in a methanol-water mixture is applied.

  • Mass Spectrometry: Detection is achieved using positive electrospray ionization followed by multiple reaction monitoring (MRM).

Method 2: Barker et al. (2022)[3]
  • Sample Preparation: Protein precipitation is performed using a mixture of acetonitrile and methanol (75:25, v/v). This method demonstrated high analyte recoveries of ≥91% in both plasma and urine.

  • Validation: The method was validated according to ANSI/ASB 036 recommendations, assessing matrix effects, linearity, bias, precision, stability, carryover, and dilution integrity.

  • Stability: Extracts were found to be stable in the autosampler at 4°C for 48 hours.

Method 3: Persson et al. (2022)[4][5]
  • Sample Preparation: This method involves protein precipitation with acetonitrile. The supernatant is then transferred, evaporated to dryness, and reconstituted in the aqueous mobile phase.

  • Internal Standards: Deuterated DMT and 2-methylindole 3-acetic acid are used as internal standards to ensure accuracy.

  • Chromatography: A diphenyl column is utilized with a gradient elution of 0.1% formic acid in a methanol/water mixture.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring mode for sensitive quantification.

Alternative Analytical Approaches

While LC-MS/MS is the predominant technique, other methods have been historically used for the analysis of tryptamines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been employed for the analysis of DMT. However, for N-oxides, there is a potential for thermal degradation in the heated GC inlet, which can lead to the conversion of the N-oxide back to the parent amine, resulting in inaccurate quantification.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection: Earlier studies utilized HPLC with ultraviolet or fluorescence detection.[1] These methods are generally less sensitive and specific compared to mass spectrometric detection.

Metabolic Pathway of DMT

The quantification of DMT N-oxide is critical for understanding the complete metabolic profile of DMT. Oxidative deamination of DMT by monoamine oxidase (MAO) yields indole-3-acetic acid (IAA) as the primary metabolite. N-oxidation, an alternative pathway, produces DMT N-oxide as the second most abundant metabolite.[3]

DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO N_Oxidation N-Oxidation DMT->N_Oxidation IAA Indole-3-acetic acid (IAA) (Major Metabolite) MAO->IAA DMT_NO DMT N-oxide (Secondary Metabolite) N_Oxidation->DMT_NO

Metabolic pathways of N,N-Dimethyltryptamine (DMT).

General Workflow for Analytical Method Validation

The validation of an analytical method is a prerequisite for its application in regulated bioanalysis. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method for DMT N-oxide.

cluster_prep Method Development cluster_val Method Validation cluster_app Sample Analysis MD_Sample Sample Preparation Optimization MD_LC LC Method Optimization MD_Sample->MD_LC MD_MS MS/MS Parameter Tuning MD_LC->MD_MS Val_Linearity Linearity & Range MD_MS->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Intra- & Inter-day) Val_Accuracy->Val_Precision Val_LLOQ LLOQ Determination Val_Precision->Val_LLOQ Val_Selectivity Selectivity & Specificity Val_LLOQ->Val_Selectivity Val_Matrix Matrix Effect Val_Selectivity->Val_Matrix Val_Stability Stability (Freeze-thaw, bench-top, long-term) Val_Matrix->Val_Stability App_Sample Analysis of Study Samples Val_Stability->App_Sample App_QC QC Sample Analysis App_Sample->App_QC App_Report Data Reporting App_QC->App_Report

General workflow for analytical method validation.

References

A Comparative Analysis of N,N-Dimethyltryptamine N-oxide and Indole-3-acetic Acid as Biomarkers for DMT Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,N-Dimethyltryptamine N-oxide (DMT-NO) and Indole-3-acetic acid (IAA) as biomarkers for N,N-Dimethyltryptamine (DMT) exposure. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate biomarkers for clinical and forensic applications.

Executive Summary

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize key pharmacokinetic and analytical parameters for DMT, DMT-NO, and IAA based on studies in humans.

Table 1: Pharmacokinetic Parameters of DMT and its Metabolites in Human Plasma

ParameterDMTDMT-NOIAASource
Half-life (t½) 4.8–19.0 min-Similar to DMT[5]
Time to Maximum Concentration (tmax) ~2-15 min (IV bolus)Slower than DMTSimilar to DMT[6][7]
Maximum Concentration (Cmax) Fold-Difference vs. DMT (IV infusion) -32- to 43-fold lower37- to 116-fold higher[6]
Area Under the Curve (AUClast) Fold-Difference vs. DMT (IV infusion) -15- to 35-fold lower138- to 272-fold higher[6]
Urinary Excretion (% of administered DMT dose) ~0.16% (unchanged)10%8.3% - 50%[2]

Table 2: Analytical Method Validation Parameters for LC-MS/MS in Human Plasma

ParameterDMTDMT-NOIAASource
Linear Range (ng/mL) 0.25–2500.1–10025–25,000[1][8]
Linear Range (ng/mL) 0.5–5000.25–125240–6000[3][4]
Lower Limit of Quantification (LLOQ) (nM) 0.2515500[9]
Intra- and Inter-assay Accuracy (%) 93–11393–11393–113[1][8]
Intra- and Inter-assay Precision (CV %) ≤ 11≤ 11≤ 11[1][8]

Experimental Protocols

Quantification of DMT, DMT-NO, and IAA in Human Plasma via LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of DMT and its metabolites in human plasma, based on validated methods reported in the literature[1][8][10].

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add a methanolic solution containing deuterated internal standards (e.g., DMT-d6, 13C6-IAA) to correct for matrix effects and extraction variability[1][8][10].

  • Add 3 to 8 volumes of ice-cold organic solvent, such as methanol or a 75:25 (v/v) acetonitrile:methanol mixture, to precipitate plasma proteins[1][3][4][11].

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins[12].

  • Carefully transfer the supernatant to a new tube for analysis.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase[10].

2. Chromatographic Separation

  • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.

  • Separation is typically achieved on a reversed-phase column, such as a pentafluorophenyl or diphenyl column, which provides good retention and separation for the analytes of interest[1][8][10].

  • A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid).

3. Mass Spectrometric Detection

  • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode[1][8].

  • Analytes are detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Mandatory Visualization

Metabolic Pathway of DMT

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) DMT->MAO_A Oxidative deamination N_Oxidation N-Oxidation DMT->N_Oxidation N-oxidation IAA Indole-3-acetic acid (IAA) DMT_NO DMT N-oxide (DMT-NO) Indole_3_acetaldehyde Indole-3-acetaldehyde MAO_A->Indole_3_acetaldehyde N_Oxidation->DMT_NO ADH Aldehyde Dehydrogenase (ADH) Indole_3_acetaldehyde->ADH ADH->IAA

Caption: Metabolic pathways of N,N-Dimethyltryptamine (DMT).

Experimental Workflow for Biomarker Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standards plasma->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for DMT and metabolite analysis.

Logical Relationship for Biomarker Selection

Biomarker_Selection DMT_Admin DMT Administration Metabolism Rapid Metabolism DMT_Admin->Metabolism IAA IAA (Major Metabolite) Metabolism->IAA DMT_NO DMT-NO (Minor Metabolite) Metabolism->DMT_NO Endogenous_IAA High Endogenous Levels of IAA IAA->Endogenous_IAA Low_Endogenous_DMT_NO Low/Negligible Endogenous DMT-NO DMT_NO->Low_Endogenous_DMT_NO Conclusion_IAA IAA: Less specific biomarker Endogenous_IAA->Conclusion_IAA Conclusion_DMT_NO DMT-NO: More specific biomarker Low_Endogenous_DMT_NO->Conclusion_DMT_NO

Caption: Rationale for DMT-NO as a more specific biomarker.

Discussion

The primary route of DMT metabolism is oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of IAA as the most abundant metabolite[2]. A secondary pathway involves N-oxidation to produce DMT-NO[2].

While IAA is the major metabolite and its levels increase significantly after DMT administration, its utility as a specific biomarker is hampered by substantial endogenous concentrations in both plasma and urine[3][4][13]. These endogenous levels can vary based on diet, gut microbiota, and certain pathological conditions, making it challenging to attribute elevated IAA solely to exogenous DMT intake[13][14][15].

In contrast, DMT-NO is present at much lower endogenous concentrations, if at all. Therefore, its detection is more directly and distinctively indicative of recent DMT consumption[3][4]. Although DMT-NO is a less abundant metabolite than IAA, modern analytical techniques like LC-MS/MS are sufficiently sensitive for its reliable quantification in biological samples[1][8][10].

Pharmacokinetic data further supports the use of both metabolites in conjunction with DMT to characterize the time course of exposure. The rapid appearance of IAA, with a tmax similar to DMT, reflects the fast metabolism of the parent drug[5]. While specific pharmacokinetic data for DMT-NO is less abundant, it is detectable in plasma following DMT administration[7][16].

Regarding signaling pathways, DMT is a known agonist at serotonin receptors, particularly the 5-HT2A receptor, which mediates its psychoactive effects[17]. IAA in humans is primarily considered a uremic toxin at high concentrations and can interact with the aryl hydrocarbon receptor (AhR), but it does not have a well-defined signaling pathway in the context of being a DMT biomarker[13][14][15]. There is currently limited information on any specific signaling pathways activated by DMT-NO. Therefore, the primary value of DMT-NO and IAA in this context lies in their utility as biomarkers of exposure rather than as mediators of downstream signaling events related to DMT's primary pharmacological effects.

Conclusion

For the accurate and reliable determination of exogenous DMT exposure, particularly in forensic contexts, this compound (DMT-NO) is a superior biomarker to Indole-3-acetic acid (IAA). This is primarily due to the high and variable endogenous levels of IAA, which can confound interpretation. The measurement of DMT-NO, in conjunction with DMT itself, provides a more specific and distinctive indication of recent DMT use. While IAA is the major metabolite, its quantification is more suitable for metabolic and pharmacokinetic studies rather than for the unambiguous identification of DMT consumption. The use of highly sensitive LC-MS/MS methods allows for the routine and accurate quantification of both DMT-NO and IAA, providing researchers and clinicians with a comprehensive toolkit for studying the disposition of DMT.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for N,N-Dimethyltryptamine N-oxide (DMT-NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and characteration of N,N-Dimethyltryptamine N-oxide (DMT-NO), a major metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). The accurate analysis of DMT-NO is crucial for pharmacokinetic and metabolic studies, as well as for understanding the overall pharmacology of DMT. This document outlines the performance of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

DMT is a naturally occurring psychedelic compound that is rapidly metabolized in the body. One of its primary metabolic pathways is N-oxidation, which leads to the formation of DMT-NO.[1][2][3] Unlike DMT, DMT-NO is not believed to produce psychedelic effects, suggesting it may have a different pharmacological profile or be a detoxification product.[4] To fully understand the pharmacokinetics and physiological role of DMT, robust and validated analytical methods for the accurate measurement of DMT-NO in biological matrices are essential. This guide focuses on the cross-validation of the most common analytical techniques employed for this purpose.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the quantitative performance data for the most prominent analytical techniques used for DMT-NO analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

MatrixCalibration Range (ng/mL)Accuracy (%)Precision (% RSD)Reference
Human Plasma0.1 - 10093 - 113≤ 11[5]
Human Plasma0.25 - 125Within ±17.5≤ 6.4[3][6]
Human Urine2.5 - 250Within ±17.5≤ 6.4[3][6]

Table 2: Other Analytical Techniques

TechniqueAnalyte(s)Key Findings/LimitationsReference
Gas Chromatography-Mass Spectrometry (GC-MS)TryptaminesOften requires derivatization for improved volatility and thermal stability.[7] Potential for thermal degradation of N-oxides back to the parent compound, leading to inaccurate quantification.[8][9][7][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)TryptaminesGenerally less sensitive than MS detection. Suitable for higher concentration samples or as a complementary technique.[11][12][13][11][12][13][14]
Capillary Electrophoresis (CE)Tryptamines & other small moleculesOffers high separation efficiency and requires small sample volumes. Potential for separating structurally similar compounds. Limited specific applications for DMT-NO found.[15][15][16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for DMT-NO in Human Plasma[5]
  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding 200 µL of methanol.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or pentafluorophenyl (PFP) column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DMT-NO and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tryptamines (General Approach)[7]
  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid or solid-phase extraction of the sample.

    • Evaporate the extract to dryness.

    • Reconstitute the residue in a suitable solvent.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA) to improve volatility and thermal stability.[8][9]

    • Incubate the sample to allow the derivatization reaction to complete.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Mandatory Visualization

Metabolic Pathway of DMT to DMT-NO

The primary metabolic pathways of DMT involve oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA) and N-oxidation to DMT-NO.[1][2]

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO Oxidative Deamination N_Oxidation N-Oxidation DMT->N_Oxidation IAA Indole-3-Acetic Acid (IAA) MAO->IAA DMT_NO This compound (DMT-NO) N_Oxidation->DMT_NO

Metabolic conversion of DMT to its major metabolites, IAA and DMT-NO.

General Experimental Workflow for LC-MS/MS Analysis of DMT-NO

The following diagram illustrates a typical workflow for the analysis of DMT-NO in biological samples using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of DMT-NO Calibration->Quantification

A generalized workflow for the analysis of DMT-NO by LC-MS/MS.

Hypothesized Signaling Pathway of DMT

While the specific signaling pathway of DMT-NO is not well-established, DMT is known to interact with various receptors, primarily the serotonin 5-HT2A receptor and the sigma-1 receptor.[1][17] The following diagram illustrates a plausible signaling cascade initiated by DMT binding to the 5-HT2A receptor, which may provide a starting point for investigating the pharmacological effects of its metabolites. It is important to note that DMT-NO may not share the same signaling pathway as DMT.

DMT_Signaling DMT DMT Receptor 5-HT2A Receptor DMT->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2->Downstream PKC->Downstream

A hypothesized signaling pathway for DMT via the 5-HT2A receptor.

Conclusion

The cross-validation of analytical techniques for DMT-NO is essential for obtaining reliable and comparable data in research and clinical settings. LC-MS/MS has emerged as the gold standard for the quantification of DMT-NO in biological matrices due to its high sensitivity, selectivity, and specificity.[3][5][6] While other techniques such as GC-MS and HPLC-UV can be employed for the analysis of tryptamines, they may present challenges for the specific analysis of N-oxides like DMT-NO. Further research into the specific signaling pathways and pharmacological activity of DMT-NO is warranted to fully elucidate its role in the overall effects of DMT. This guide provides a foundational understanding of the current analytical landscape for DMT-NO and serves as a resource for researchers to select and develop appropriate analytical methodologies.

References

A Comparative Guide to the Inter-Laboratory Measurement of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of validated analytical methodologies for the quantification of N,N-Dimethyltryptamine N-oxide (DMT-NO), a principal metabolite of N,N-Dimethyltryptamine (DMT). In the absence of a formal inter-laboratory comparison study, this document collates and assesses the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods as reported in peer-reviewed scientific literature. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods for DMT-NO quantification in biological matrices.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various LC-MS/MS methods for the determination of DMT-NO in human plasma and urine. These methods have been validated in independent laboratories and represent common approaches for the bioanalysis of DMT and its metabolites.

Table 1: Comparison of LC-MS/MS Method Performance for DMT-NO Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Linear Range 0.25–125 ng/mL[1][2][3][4]0.1–100 ng/mL[5][6]15–250 nM[7][8]
Intra-assay Accuracy Not explicitly stated93–113%[5][6]Not explicitly stated
Inter-assay Accuracy Not explicitly stated95–110%[6]93–113%[5]
Intra-assay Precision (CV) ≤6.4%[1][2][3]≤11%[5][6]Not explicitly stated
Inter-assay Precision (CV) ≤6.4%[1][2][3]≤11%[5][6]≤11%[5]
Analyte Recovery ≥91%[1][2][3][4][7]Not explicitly statedNot explicitly stated
Sample Preparation Protein Precipitation[1][2][3][4][7]Protein Precipitation[5][6]Protein Precipitation[7][8]
Internal Standard Deuterated DMT[1][7][8]Not explicitly statedDeuterated DMT[7][8]

Table 2: Comparison of LC-MS/MS Method Performance for DMT-NO Quantification in Human Urine

ParameterMethod 1
Linear Range 2.5–250 ng/mL[1][2][3][4]
Bias Within ±17.5%[1][2][3]
Precision (CV) ≤6.4%[1][2][3]
Analyte Recovery ≥91%[1][2][3][4][7]
Sample Preparation Protein Precipitation[1][2][3][4][7]
Internal Standard Deuterated DMT[1]

Experimental Protocols

The methodologies described below are representative of the validated protocols found in the cited literature for the quantification of DMT-NO in biological samples.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting DMT-NO from plasma and urine samples.[1][2][3][4][5][6][7][8]

  • Procedure:

    • To a plasma or urine sample, add a volume of a precipitating agent, typically acetonitrile or methanol, often containing an internal standard (e.g., deuterated DMT).[1][5][6][7][8] A common ratio is 75:25 (v/v) acetonitrile:methanol.[1][2][3][4]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • The supernatant can either be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[7][8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation:

    • Columns: Reversed-phase columns are typically used for separation. Examples include diphenyl and pentafluorophenyl columns.[1][5][6][7][8]

    • Mobile Phase: A gradient elution is commonly employed using a mixture of water and methanol or acetonitrile, with a modifier such as formic acid (e.g., 0.1% v/v) to improve chromatographic peak shape and ionization efficiency.[1][5][6][7][8]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is the standard ionization technique for DMT-NO analysis.[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the target analyte.[1][5][6][7][8] Specific precursor-to-product ion transitions for DMT-NO and the internal standard are monitored.

Visualizations

DMT Metabolism and Analytical Workflow

The following diagrams illustrate the metabolic pathway of DMT leading to the formation of DMT-NO and a typical experimental workflow for its quantification.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO Oxidative Deamination N_Oxidation N-Oxidation DMT->N_Oxidation IAA Indole-3-acetic acid (IAA) (Major Metabolite) MAO->IAA DMT_NO This compound (DMT-NO) (Secondary Metabolite) N_Oxidation->DMT_NO

Figure 1: Metabolic pathways of N,N-Dimethyltryptamine (DMT).

DMT_NO_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution (Optional) Supernatant->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: Experimental workflow for DMT-NO quantification.

References

Navigating the Analytical Landscape: A Comparative Guide to N,N-Dimethyltryptamine N-oxide (DMT-NO) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the pharmacokinetics and metabolism of N,N-Dimethyltryptamine (DMT), the accurate quantification of its metabolites is paramount. Among these, N,N-Dimethyltryptamine N-oxide (DMT-NO) stands out as a significant product of DMT's metabolic fate. This guide provides a comprehensive comparison of the current state-of-the-art analytical methods for the specific and selective measurement of DMT-NO, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the prevailing and most robust technique in this field.

This document outlines the performance characteristics of various validated LC-MS/MS assays, presents detailed experimental protocols, and visualizes key metabolic and analytical workflows to aid in the selection and implementation of the most suitable method for your research needs.

Performance Comparison of LC-MS/MS Assays for DMT-NO Quantification

The specificity and selectivity of an assay are critical for distinguishing the analyte from other structurally related compounds and endogenous matrix components. In the context of DMT-NO analysis, this is particularly important to avoid interference from the parent compound, DMT, and other metabolites like Indole-3-acetic acid (IAA). LC-MS/MS has emerged as the gold standard due to its inherent high selectivity and sensitivity. The following table summarizes the performance of several published LC-MS/MS methods for the quantification of DMT-NO in biological matrices.

Parameter Method 1 Method 2 Method 3
Matrix Human PlasmaHuman PlasmaHuman Plasma & Urine
Linear Range (DMT-NO) 15-250 nM[1][2]0.1-100 ng/mL[3][4]0.25-125 ng/mL (Plasma)[5][6]
2.5-250 ng/mL (Urine)[5][6]
Precision (%CV) ≤ 11%[3][4]Not explicitly stated≤ 6.4%[5][6]
Accuracy (%Bias) 93-113%[3][4]Not explicitly stated± 17.5%[5][6]
Analyte Recovery Not explicitly statedNot explicitly stated≥ 91%[5][6]
Internal Standard Deuterated DMT[1][2]¹³C₆-IAA (for IAA)Not explicitly stated
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation[5][6]

Experimental Protocols: A Closer Look at LC-MS/MS Methodologies

The robustness of an analytical method is intrinsically linked to its well-defined experimental protocol. Below are detailed methodologies for the key experiments cited in the performance comparison table.

Method 1: Highly Sensitive Quantification in Human Plasma[1][2]
  • Sample Preparation:

    • A methanolic solution containing deuterated DMT as an internal standard is added to plasma samples.

    • Proteins are precipitated by the addition of acetonitrile.

    • The mixture is centrifuged, and the supernatant is transferred to a new tube.

    • The supernatant is evaporated to dryness and then reconstituted in the aqueous mobile phase for injection.

  • Chromatography:

    • Column: Diphenyl column.

    • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in methanol and water.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Method 2: Quantification of DMT and its Major Metabolites in Human Plasma[3][4]
  • Sample Preparation:

    • Simple protein precipitation with methanol. ¹³C₆-IAA is used as an internal standard for IAA quantification.

  • Chromatography:

    • Column: Pentafluorophenyl column.

    • Mobile Phase: A gradient consisting of 0.1% (v/v) formic acid in a methanol-water mixture.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization.

    • Detection: Multiple reaction monitoring.

Method 3: Forensic Analysis of DMT and Metabolites in Plasma and Urine[5][6]
  • Sample Preparation:

    • Protein precipitation using a 75:25 (v/v) mixture of acetonitrile and methanol.

  • Chromatography and Mass Spectrometry:

    • Specific column and mobile phase details are not provided in the abstract, but the method utilizes LC-MS/MS. The validation met ANSI/ASB 036 recommendations, ensuring high standards of selectivity and specificity.

Visualizing the Science: Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in DMT-NO analysis, the following diagrams illustrate the metabolic fate of DMT and a typical experimental workflow for its quantification.

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) DMT->MAO_A Oxidative Deamination CYP450 Cytochrome P450 Enzymes DMT->CYP450 N-oxidation IAA Indole-3-acetic acid (IAA) (Predominant Metabolite) MAO_A->IAA DMT_NO This compound (DMT-NO) (Second Most Abundant Metabolite) CYP450->DMT_NO

Caption: Metabolic pathway of N,N-Dimethyltryptamine (DMT).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) IS_Addition Addition of Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer & Evaporation Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution Injection Sample Injection Reconstitution->Injection LC Liquid Chromatography (Separation) Injection->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Generalized workflow for LC-MS/MS analysis of DMT-NO.

Conclusion

The analysis of this compound with high specificity and selectivity is predominantly achieved through LC-MS/MS methodologies. The methods presented in this guide demonstrate excellent performance characteristics, including low limits of quantification and high precision and accuracy, making them suitable for demanding research and forensic applications. While other assay technologies like immunoassays are not currently prevalent for DMT-NO, the continued interest in psychedelic research may spur their development. For now, the detailed protocols and comparative data provided herein offer a solid foundation for any laboratory aiming to quantify this key DMT metabolite. The choice of the specific method will depend on the available instrumentation, the required sensitivity, and the specific matrix being analyzed.

References

A Comparative Guide to the Linearity and Range of Detection for N,N-Dimethyltryptamine N-oxide (DMT N-oxide) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of N,N-Dimethyltryptamine N-oxide (DMT N-oxide), a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). Understanding the linearity and detection range of these assays is crucial for accurate pharmacokinetic and metabolic studies in drug development and forensic analysis. The predominant and most robust method identified in the scientific literature is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. This guide will focus on the performance of various LC-MS/MS-based assays, while also exploring potential alternative methodologies.

Quantitative Data Summary

The following table summarizes the linearity and range of detection for DMT N-oxide in biological matrices as reported in various studies utilizing LC-MS/MS.

MatrixLinearity RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
Human Plasma0.1 - 100 ng/mL0.1 ng/mL100 ng/mL[1]
Human Plasma0.25 - 125 ng/mL0.25 ng/mL125 ng/mL[2][3]
Human Plasma15 - 250 nM15 nM250 nM[4][5]
Human Urine2.5 - 250 ng/mL2.5 ng/mL250 ng/mL[2][3]

Metabolic Pathway of DMT

DMT is primarily metabolized in the body through two main pathways: oxidative deamination by monoamine oxidase (MAO) to form indole-3-acetic acid (IAA), and N-oxidation to form DMT N-oxide.[6][7] The inhibition of MAO can lead to a shift towards the N-oxidation pathway, increasing the formation of DMT N-oxide.[6]

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO Monoamine Oxidase (MAO) DMT->MAO Oxidative Deamination N_Oxidation N-Oxidation (CYP450) DMT->N_Oxidation IAA Indole-3-acetic acid (IAA) (Major Metabolite) MAO->IAA DMT_NO DMT N-oxide (Secondary Metabolite) N_Oxidation->DMT_NO

Metabolic fate of N,N-Dimethyltryptamine (DMT).

Experimental Protocols: LC-MS/MS

The following protocols are representative of the methodologies used in the cited studies for the quantification of DMT N-oxide in human plasma.

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.

  • To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., deuterated DMT N-oxide).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex and transfer to an autosampler vial for injection.[5]

Chromatographic Conditions
  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a pentafluorophenyl (PFP) or a diphenyl column, is often used for the separation of tryptamines.[1][4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration to the initial conditions.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for DMT N-oxide and its internal standard are monitored for quantification.

Experimental Workflow

The general workflow for the analysis of DMT N-oxide using LC-MS/MS is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

General workflow for DMT N-oxide analysis by LC-MS/MS.

Alternative Assay Methodologies: A Comparative Outlook

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer.

  • Potential for DMT N-oxide: N-oxides are generally thermally labile, which can make direct analysis by GC challenging.[8] Derivatization or a reduction of the N-oxide back to the parent amine (DMT) prior to analysis could be a viable strategy.

  • Comparison to LC-MS/MS: GC-MS can offer high sensitivity and selectivity. However, the potential need for derivatization or chemical reduction adds complexity to the sample preparation process compared to the straightforward protein precipitation often used for LC-MS/MS.

Immunoassays (e.g., ELISA)
  • Principle: These assays utilize the specific binding of an antibody to the target analyte. The antibody is typically linked to an enzyme, and the enzyme's activity is measured to quantify the analyte.

  • Potential for DMT N-oxide: The development of specific antibodies against tryptamines has been reported, suggesting that an immunoassay for DMT and its metabolites is feasible.[9] However, to date, no commercially available ELISA kits specifically for DMT N-oxide have been identified.

  • Comparison to LC-MS/MS: Immunoassays can be high-throughput and cost-effective for screening large numbers of samples. However, they may be susceptible to cross-reactivity with structurally related compounds, potentially leading to lower specificity compared to LC-MS/MS. The development of a highly specific antibody for DMT N-oxide would be a critical prerequisite. Currently, routine toxicological screening does not typically include immunoassays for tryptamines.[10]

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of DMT N-oxide, LC-MS/MS remains the most validated and reliable method. The data presented in this guide demonstrates the achievable linearity and detection ranges in biological matrices. While alternative methods like GC-MS and immunoassays present theoretical possibilities, the lack of established and validated protocols for DMT N-oxide specifically limits their immediate application. Future research may lead to the development of these alternative assays, which could offer advantages in specific contexts, such as high-throughput screening. However, for definitive quantitative analysis in regulated environments, LC-MS/MS is the recommended approach.

References

A Comparative Guide to the Accurate and Precise Quantification of N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N,N-Dimethyltryptamine N-oxide (DMT N-oxide), a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT), is critical for pharmacokinetic, pharmacodynamic, and forensic studies. The accuracy and precision of the analytical methods employed are paramount for generating reliable and reproducible data. This guide provides an objective comparison of the performance of various analytical techniques for DMT N-oxide quantification, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of DMT and its metabolites, offering superior sensitivity and specificity compared to older techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV).[1] GC-MS, for instance, can pose challenges due to the thermal instability of N-oxides, potentially leading to their degradation and an underestimation of their concentration.[2]

The following table summarizes the performance of validated LC-MS/MS methods for the quantification of DMT N-oxide in biological matrices.

Method Matrix Linearity Range (ng/mL) Accuracy Precision (CV%) Recovery Reference
LC-MS/MSHuman Plasma0.1 - 10093 - 113% (intra- and inter-assay)≤ 11% (intra- and inter-assay)Not explicitly stated[1][3]
LC-MS/MSHuman Plasma0.25 - 125Bias within ±17.5%≤ 6.4%≥91%[4][5]
LC-MS/MSHuman Urine2.5 - 250Bias within ±17.5%≤ 6.4%≥91%[4][5]
LC-MS/MSHuman Plasma15 - 250 nMNot explicitly statedNot explicitly statedNot explicitly stated[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the key LC-MS/MS methods cited in this guide.

Method 1: LC-MS/MS for DMT N-oxide in Human Plasma[1][3]
  • Sample Preparation: Simple protein precipitation with methanol.

  • Chromatography:

    • Column: Pentafluorophenyl column.

    • Mobile Phase: A gradient of 0.1% (v/v) formic acid in a methanol-water mixture.

  • Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple reaction monitoring (MRM).

Method 2: LC-MS/MS for DMT N-oxide in Human Plasma and Urine[4][5]
  • Sample Preparation: Protein precipitation using a 75:25 (v/v) mixture of acetonitrile and methanol.

  • Chromatography:

    • Column: Diphenyl column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in a methanol/water mixture.

  • Detection:

    • Ionization: Not explicitly stated, but typically ESI+ for tryptamines.

    • Mode: Multiple reaction monitoring (MRM).

Method 3: Highly Sensitive LC-MS/MS for DMT N-oxide in Human Plasma[6]
  • Sample Preparation: Protein precipitation with acetonitrile after the addition of a methanolic solution containing internal standards. The supernatant is then evaporated to dryness and reconstituted in the aqueous mobile phase.

  • Chromatography:

    • Column: Diphenyl column.

    • Mobile Phase: Gradient elution with 0.1% formic acid in a methanol/water mixture.

  • Detection:

    • Ionization: Not explicitly stated, but typically ESI+ for tryptamines.

    • Mode: Multiple reaction monitoring (MRM).

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for DMT N-oxide quantification and the metabolic pathway of DMT.

General Experimental Workflow for DMT N-oxide Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Chromatographic_Separation Chromatographic Separation (e.g., Pentafluorophenyl Column) Supernatant_Transfer->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (ESI-MRM) Chromatographic_Separation->Mass_Spectrometry_Detection Quantification Quantification Mass_Spectrometry_Detection->Quantification

Caption: A generalized workflow for the quantification of DMT N-oxide.

Metabolic Pathway of DMT DMT N,N-Dimethyltryptamine (DMT) DMT_N_Oxide This compound (DMT-NO) DMT->DMT_N_Oxide N-oxidation IAA Indole-3-acetic acid (IAA) DMT->IAA Oxidative deamination

Caption: The primary metabolic pathways of N,N-Dimethyltryptamine (DMT).

References

Safety Operating Guide

Personal protective equipment for handling N,N-Dimethyltryptamine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of N,N-Dimethyltryptamine N-oxide (CAS: 948-19-6). The following procedural guidance is based on available safety data sheets and general laboratory safety protocols to ensure a safe research environment.

Product Identification and Properties

This compound is an analytical reference standard categorized as a metabolite of N,N-DMT.[1][2][3] It is supplied as a crystalline solid and should be considered hazardous until further information is available.[1]

PropertyData
Synonyms This compound, N,N-dimethyl N-oxide-1H-indole-3-ethanamine[1][4]
Molecular Formula C₁₂H₁₆N₂O[1][5]
Molecular Weight 204.3 g/mol [1]
Form Crystalline Solid[1]
Purity ≥98%[1][2]
Storage Temperature -20°C[1]
Stability ≥5 years at -20°C[1]
Solubility DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
Hazard Classification The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates no special measures are required, it is prudent laboratory practice to use a comprehensive set of PPE to minimize exposure.[4] The following recommendations are based on handling similar chemical compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.[6]
Body Protection Laboratory CoatA standard lab coat should be worn and fully fastened to prevent skin contact.[6]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[6]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn in the laboratory at all times.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety and maintaining the integrity of the compound.

3.1. Preparation

  • Review Safety Data: Before beginning any work, thoroughly review the complete Safety Data Sheet.[1]

  • Designate Area: All work with this compound must be performed within a certified chemical fume hood.[6]

  • Assemble PPE: Ensure all required personal protective equipment is available and in good condition before handling the compound.[6]

  • Prepare Spill Kit: Have a chemical spill kit readily accessible.

3.2. Handling the Compound

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles.[6] Use dedicated and clearly labeled equipment.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[6]

  • General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Avoid all personal contact, including inhalation.[7]

3.3. Storage

  • Container: Keep the container tightly closed.[8]

  • Conditions: Store at -20°C in a dry environment.[1]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage & Disposal ReviewSDS Review SDS DesignateArea Designate Fume Hood ReviewSDS->DesignateArea AssemblePPE Assemble PPE DesignateArea->AssemblePPE SpillKit Prepare Spill Kit AssemblePPE->SpillKit Weigh Weigh & Transfer in Hood SpillKit->Weigh Proceed to Handling Dissolve Prepare Solution in Hood Weigh->Dissolve Store Store at -20°C Dissolve->Store After Use Dispose Dispose Waste Dissolve->Dispose Generate Waste

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

4.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If complaints arise, consult a doctor.[4]

  • Skin Contact: The product is generally not irritating to the skin.[4] In case of contact, wash with water.

  • Eye Contact: Rinse the opened eye for several minutes under running water.[4]

  • Ingestion: If symptoms persist, consult a doctor.[4]

4.2. Accidental Release Measures

  • Personal Precautions: No special measures are required according to the SDS, but it is advisable to wear the PPE outlined above.[4]

  • Containment and Cleaning: Pick up the material mechanically.[4] Do not allow it to enter sewers or surface/ground water.[4]

4.3. Fire-Fighting Measures

  • Extinguishing Media: Use fire-fighting measures that suit the environment, such as CO₂, extinguishing powder, or water spray. A solid water stream may be inefficient.[4][8]

  • Special Hazards: No specific hazards arising from the substance have been identified.[4] Hazardous decomposition products may include carbon oxides and nitrogen oxides.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

5.1. Waste Treatment

  • Prohibition: Do not dispose of the compound together with household garbage.

  • Environmental Protection: Do not allow the product to reach the sewage system or ground water.[4] It is considered slightly hazardous for water (Water hazard class 1, Self-assessment).[4]

5.2. Disposal Method

  • Containers: Uncleaned packaging and containers must be disposed of according to official regulations. If regulations permit, containers may be punctured to prevent re-use and buried at an authorized landfill.[7]

  • Chemical Waste: For the compound itself, consult with a licensed professional waste disposal service to ensure compliance.

G Start Generated Waste (Solid, Solution, Contaminated PPE) Segregate Segregate and Label Chemical Waste Start->Segregate ConsultRegs Consult Local, State & Federal Regulations LicensedDisposal Contact Licensed Waste Disposal Service ConsultRegs->LicensedDisposal Pickup Arrange for Waste Pickup LicensedDisposal->Pickup Segregate->ConsultRegs

Caption: Chemical Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyltryptamine N-oxide
Reactant of Route 2
N,N-Dimethyltryptamine N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.